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Core Science & Biosynthesis

Foundational

D-Arabinitol-13C5: Structural Dynamics, Isotopic Enrichment, and Applications in Clinical Metabolomics

Executive Summary The accurate quantification of trace metabolites in complex biological matrices is a cornerstone of modern clinical diagnostics and metabolic flux analysis. D-Arabinitol, a five-carbon sugar alcohol (pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of trace metabolites in complex biological matrices is a cornerstone of modern clinical diagnostics and metabolic flux analysis. D-Arabinitol, a five-carbon sugar alcohol (pentitol), has emerged as a critical biomarker for invasive candidiasis—a severe fungal infection with high mortality rates in immunocompromised patients[1][2]. To achieve the analytical precision required for clinical diagnostics, stable isotope-labeled internal standards are indispensable. This whitepaper provides an in-depth technical analysis of D-Arabinitol-13C5 , detailing its chemical structure, the causality behind its isotopic enrichment, and field-proven analytical methodologies for its use in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Structural Dynamics and Isotopic Rationale

Chemical Structure and Stereochemistry

D-Arabinitol ( C5​H12​O5​ ) is an acyclic polyol. Its stereochemistry is defined by the D-configuration at its chiral centers. In mammalian systems, both D- and L-enantiomers of arabinitol are present due to dietary absorption and endogenous metabolism[1]. However, pathogenic Candida species (with the exception of C. krusei and C. glabrata) almost exclusively synthesize the D-enantiomer[1][3].

The Causality of Uniform 13C Enrichment

D-Arabinitol-13C5 is the fully labeled isotopologue where all five carbon atoms are replaced with Carbon-13 ( 13C ).

Why a +5 Da mass shift? In mass spectrometry, the natural isotopic abundance of 13C is approximately 1.1%. For a five-carbon molecule like endogenous D-arabinitol (molecular weight ~152.15 g/mol ), the natural M+1 isotopologue (containing one natural 13C ) represents about 5.5% of the base peak signal. If a partially labeled standard (e.g., D-Arabinitol-13C1) were used, the natural heavy isotopes of the highly concentrated endogenous analyte would bleed into the internal standard's mass channel, skewing the quantitative ratio.

By uniformly labeling all five carbons (molecular weight ~157.11 g/mol )[4][5], we induce a +5 Dalton mass shift. This completely isolates the isotopic envelope of the internal standard from the endogenous analyte, eliminating cross-talk and ensuring a linear dynamic range even at trace concentrations in urine or serum.

IsotopicShift Endo Endogenous D-Arabinitol (12C5) MW: 152.15 Da IsoEnv Natural Isotopes (M+1, M+2) Interference Zone Endo->IsoEnv 1.1% 13C abundance Resolution Baseline Mass Resolution (+5 Da Shift) IsoEnv->Resolution Avoided by Standard D-Arabinitol-13C5 (13C5) MW: 157.11 Da Standard->Resolution Complete separation

Mass shift rationale preventing isotopic interference in MS quantification.

Metabolic Origins and Clinical Utility

During invasive candidiasis, fungal proliferation in the host leads to the secretion of D-arabinitol into the bloodstream, which is subsequently cleared by the kidneys into the urine[1][2]. The fungal production of D-arabinitol is driven by the enzyme D-arabinitol 4-dehydrogenase, which reduces D-ribulose-5-phosphate—an intermediate of the Pentose Phosphate Pathway (PPP)—into D-arabinitol[1].

Because patients with renal dysfunction naturally accumulate both D- and L-arabinitol, measuring total arabinitol can yield false positives. The diagnostic gold standard is therefore the D-arabinitol / L-arabinitol ratio or the D-arabinitol / Creatinine ratio [2][6]. D-Arabinitol-13C5 acts as the universal calibrator in these enantioselective assays.

Pathway G6P Glucose-6-Phosphate Ru5P D-Ribulose-5-Phosphate (Pentose Phosphate Pathway) G6P->Ru5P Oxidative PPP DArab D-Arabinitol (Fungal Metabolite) Ru5P->DArab D-Arabinitol 4-dehydrogenase Biomarker Invasive Candidiasis Biomarker DArab->Biomarker Secreted into Host Serum/Urine

Metabolic synthesis of D-Arabinitol via the Pentose Phosphate Pathway in Candida species.

Analytical Workflows and Self-Validating Protocols

To quantify the D-/L-arabinitol ratio accurately, GC-MS is the preferred modality[2][6]. However, sugar alcohols are highly polar and non-volatile due to extensive hydrogen bonding across their five hydroxyl (-OH) groups.

Causality of Derivatization: We must replace the active hydrogens with trimethylsilyl (TMS) groups using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This neutralizes polarity, drastically lowers the boiling point, and imparts the thermal stability required for gas-phase separation.

Self-Validating GC-MS Protocol for Urine Analysis

This protocol is designed as a self-validating system: the inclusion of the 13C5 standard before extraction accounts for any volumetric losses, matrix suppression, or incomplete derivatization, as the standard and the analyte will behave identically.

Step 1: Sample Aliquoting & Isotopic Spiking

  • Transfer 100 µL of patient urine (or serum) into a microcentrifuge tube.

  • Spike with 10 µL of D-Arabinitol-13C5 working solution (e.g., 50 µg/mL in methanol). Validation check: The known spike concentration must fall within the linear range of the expected physiological concentration.

Step 2: Protein Precipitation & Extraction

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean glass GC vial.

Step 3: Lyophilization

  • Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C. Crucial: Any residual water will quench the subsequent silylation reaction.

Step 4: Derivatization (Silylation)

  • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Incubate at 70°C for 30 minutes.

Step 5: Chiral GC-MS Acquisition

  • Inject 1 µL into a GC-MS equipped with a chiral capillary column (e.g., Cyclodextrin-based phase) to resolve D- and L-enantiomers[2][6].

  • Operate the MS in Selected Ion Monitoring (SIM) mode (see Table 2 for m/z targets).

GCMSWorkflow Sample Clinical Sample (Serum/Urine) Spike Spike Internal Standard (D-Arabinitol-13C5) Sample->Spike Extract Methanol Extraction & Centrifugation Spike->Extract Deriv Derivatization (TMS-Cl / BSTFA) Extract->Deriv GCMS GC-MS Analysis (Chiral Column) Deriv->GCMS

GC-MS experimental workflow utilizing D-Arabinitol-13C5 as an internal standard.

Quantitative Data Summaries

The following tables summarize the critical physicochemical parameters of the standard and the mass spectrometry targets required for assay programming.

Table 1: Physicochemical and Isotopic Properties of D-Arabinitol-13C5 [4][5]

PropertySpecification
Chemical Name D-Arabinitol-13C5 (Synonym: D-Arabitol-13C5)
Molecular Formula 13C5​H12​O5​
Molecular Weight 157.11 g/mol (Labeled) vs 152.15 g/mol (Unlabeled)
Isotopic Enrichment 99 atom % 13C
Physical State White to off-white crystalline solid
Solubility Highly soluble in Water, Methanol, and DMSO

Table 2: GC-MS SIM Parameters for Arabinitol-TMS Derivatives

Analyte (TMS-Derivatized)Target Quantifier Ion (m/z)Qualifier Ions (m/z)Rationale for Ion Selection
Endogenous Arabinitol 319217, 307Primary cleavage of the carbon backbone yielding stable silicon-stabilized carbocations.
D-Arabinitol-13C5 323 / 324*220, 311Reflects the +4 or +5 mass shift depending on the specific carbon fragment retained in the ion.

*Note: The exact m/z of the labeled fragment depends on whether the dominant cleavage ion retains 4 or 5 of the labeled carbon atoms. Method validation must empirically confirm the base peak shift.

References

  • D-Arabinitol—a marker for invasive candidiasis ResearchG
  • Diagnosis of Disseminated Candidiasis by Measurement of Urine D-Arabinitol/L-Arabinitol R
  • Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine DiVA Portal
  • Omics and Multiomics-Based Diagnostics for Invasive Candidiasis: Toward Precision Medicine NIH / PMC
  • Certificate of Analysis - D-Arabinitol-13C5 LGC Standards
  • D-Arabinitol-13C5, TRC 5 mg Fisher Scientific

Sources

Exploratory

The Role of D-Arabinitol-13C5 in Fungal Biomarker Discovery: A Technical Guide to Isotope Dilution Mass Spectrometry

Executive Summary Invasive candidiasis (IC) remains a leading cause of nosocomial bloodstream infections, characterized by high mortality rates and severe diagnostic delays when relying on traditional blood cultures. To...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Invasive candidiasis (IC) remains a leading cause of nosocomial bloodstream infections, characterized by high mortality rates and severe diagnostic delays when relying on traditional blood cultures. To bridge this diagnostic gap, the five-carbon sugar alcohol D-arabinitol has emerged as a highly specific, culture-independent biomarker. It is a major metabolite produced by most pathogenic Candida species (including C. albicans, C. tropicalis, and C. parapsilosis)[1].

While quantifying D-arabinitol in human serum or urine offers a rapid diagnostic window, the analytical challenge lies in the precise quantification of this highly polar metabolite amidst complex biological matrices. This whitepaper explores the mechanistic utility of D-Arabinitol-13C5 as an internal standard in Isotope Dilution Mass Spectrometry (IDMS), providing drug development professionals and clinical scientists with a robust, self-validating framework for biomarker validation and therapeutic monitoring.

Biological Rationale: D-Arabinitol in Fungal Pathogenesis

Unlike mammalian cells, which produce only trace amounts of D-arabinitol, pathogenic Candida species synthesize it in high quantities via the reduction of D-xylulose, a reaction catalyzed by the enzyme arabinitol dehydrogenase[2]. During invasive infections, the fungal burden correlates directly with the concentration of D-arabinitol secreted into the host's bloodstream, which is subsequently cleared by the kidneys[3].

Because humans naturally produce the enantiomer L-arabinitol, diagnostic assays often utilize the D-/L-arabinitol enantiomeric ratio , or the D-arabinitol/creatinine (DA/Cr) ratio , to correct for baseline metabolic fluctuations and varying states of renal impairment[4].

G Host Host Glucose X5P D-Xylulose-5-Phosphate Host->X5P Uptake by Candida DX D-Xylulose X5P->DX Phosphatase DA D-Arabinitol (Fungal Metabolite) DX->DA Arabinitol Dehydrogenase Blood Host Circulation (Serum/Urine) DA->Blood Secretion

Fungal biosynthesis and host secretion pathway of D-Arabinitol.

The Analytical Bottleneck and the Isotope Dilution Solution

The Challenge of Endogenous Quantification

D-arabinitol is highly hydrophilic and lacks a UV-absorbing chromophore, rendering standard liquid chromatography-ultraviolet (LC-UV) detection ineffective. While is the gold standard[5], it requires extensive sample preparation, including protein precipitation, liquid-liquid extraction, and chemical derivatization to increase volatility.

Each of these steps introduces analytical vulnerability. Matrix effects in plasma or urine can cause severe ion suppression or enhancement during MS ionization. If a standard external calibration curve is used, physical losses during extraction lead to severe under- or over-estimation of the biomarker.

The D-Arabinitol-13C5 Advantage

By uniformly labeling the pentose backbone with stable Carbon-13 isotopes (U-13C5), D-Arabinitol-13C5 achieves a mass shift of +5 Da[6]. When spiked into the raw clinical sample before any processing occurs, the 13C5 internal standard co-elutes exactly with the endogenous 12C D-arabinitol.

Because their chemical properties are identical, any physical loss during extraction or incomplete derivatization affects both isotopologues equally. The mass spectrometer quantifies the 12C/13C ratio, creating a self-validating system that mathematically cancels out matrix effects, extraction inefficiencies, and ionization variations.

IDMS_Workflow Sample Clinical Sample (Serum/Urine) Spike Spike with D-Arabinitol-13C5 (Internal Standard) Sample->Spike Prep Protein Precipitation & Extraction Spike->Prep Deriv Chemical Derivatization (e.g., TFAA) Prep->Deriv GCMS GC-MS / LC-MS Analysis Deriv->GCMS Quant Quantification via 12C/13C Ratio GCMS->Quant

Step-by-step Isotope Dilution Mass Spectrometry (IDMS) workflow.

Quantitative Data: Clinical Thresholds for Biomarker Discovery

To standardize biomarker interpretation across clinical trials, the following thresholds have been established through[1]:

Biomarker MetricMatrixNormal BaselineDiagnostic Threshold for ICClinical Significance
Absolute D-Arabinitol Serum / Plasma< 0.5 µg/mL> 1.0 µg/mL (6.6 µM)Indicates high fungal burden; requires renal function context[1].
D-Arabinitol / Creatinine (DA/Cr) Serum / Plasma~1.5 µM/mg/dL≥ 4.0 µM/mg/dL Corrects for renal clearance; highly correlated with tissue Candida concentration[7].
D-/L-Arabinitol Ratio Urine< 3.6≥ 4.0 Enantiomeric correction; highly specific for Candida overgrowth vs. host metabolism[8].

Step-by-Step Methodology: IDMS Workflow for D-Arabinitol

The following protocol outlines a validated GC-MS workflow utilizing D-Arabinitol-13C5 for the robust quantification of serum D-arabinitol[9].

Step 1: Internal Standard Spiking (The Self-Validating Step)
  • Aliquot 100 µL of patient serum or plasma into a borosilicate glass tube.

  • Spike with 10 µL of a known concentration of D-Arabinitol-13C5 working solution (e.g., 50 µM).

  • Causality: Spiking at step zero ensures all subsequent matrix effects and physical losses are perfectly mirrored by the internal standard. The final 12C/13C ratio remains locked, ensuring absolute quantitative trustworthiness.

Step 2: Protein Precipitation and Extraction
  • Add 400 µL of ice-cold methanol/acetonitrile (1:1 v/v) to the sample.

  • Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Causality: Methanol/acetonitrile crashes out large plasma proteins that would otherwise foul the GC column. Evaporating to complete dryness is critical because trace water hydrolyzes the derivatization reagent, quenching the reaction and destroying the signal.

Step 3: Chemical Derivatization
  • Add 50 µL of trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate to the dried residue[9].

  • Incubate at 60°C for 30 minutes to form volatile O-trifluoroacetyl derivatives.

  • Evaporate the excess reagent under nitrogen and reconstitute in 100 µL of hexane.

  • Causality: D-arabinitol is highly polar and non-volatile. TFAA replaces hydroxyl groups with trifluoroacetyl groups, increasing volatility and thermal stability for GC analysis, while also enhancing electron capture or negative chemical ionization efficiency.

Step 4: GC-MS Analysis (Selected Ion Monitoring - SIM)
  • Inject 1 µL of the derivatized sample into a GC-MS equipped with a chiral or standard capillary column (e.g., DB-5MS).

  • Operate the mass spectrometer in Electron Impact (EI) or Negative Chemical Ionization (NCI) mode.

  • Monitor the specific mass-to-charge (m/z) fragments for the derivatized 12C-D-arabinitol and the 13C5-D-arabinitol.

  • Calculate the endogenous concentration using the peak area ratio of 12C/13C multiplied by the known concentration of the spiked internal standard.

  • Causality: Monitoring specific m/z fragments (SIM mode) rather than full scan maximizes the signal-to-noise ratio, allowing for the detection of trace biomarker levels against a complex biological background.

Future Directions in Drug Development

In antifungal drug development, D-arabinitol serves not only as a diagnostic biomarker but as a surrogate endpoint for pharmacodynamic (PD) efficacy. Serial IDMS measurements using D-Arabinitol-13C5 allow researchers to monitor the real-time decline of fungal burden in response to novel echinocandins or azoles[3]. The unparalleled precision of stable isotope dilution ensures that subtle pharmacokinetic/pharmacodynamic (PK/PD) shifts are captured accurately, accelerating the pipeline for next-generation antifungal therapeutics.

References

  • D-arabinitol - a marker for invasive candidiasis. ResearchGate. URL:[Link]

  • Serum D-arabinitol measured by automated quantitative enzymatic assay for detection and therapeutic monitoring of experimental disseminated candidiasis: correlation with tissue concentrations of Candida albicans. PubMed. URL:[Link]

  • Serum D-arabinitol measured by automated quantitative enzymatic assay for detection and therapeutic monitoring of experimental disseminated candidiasis: correlation with tissue concentrations of Candida albicans. Medical Mycology | Oxford Academic. URL:[Link]

  • Urinary d-Arabinitol/l-Arabinitol Levels in Infants Undergoing Long-Term Antibiotic Therapy. Journal of Clinical Microbiology - ASM Journals. URL:[Link]

  • Stable Isotopes for Mass Spectrometry. Cambridge Isotope Laboratories. URL:[Link]

  • Proteomic insights into the physiology and metabolism of oleaginous yeasts and filamentous fungi. PMC. URL:[Link]

  • Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine. DiVA. URL:[Link]

  • Determination of Serum Arabinitol Levels by Mass Spectrometry in Patients With Postoperative Candidiasis. PubMed. URL:[Link]

  • Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis. PMC. URL:[Link]

Sources

Foundational

Advanced Metabolic Pathway Mapping Using D-Arabinitol-13C5: A Technical Guide to Flux Analysis and Biomarker Quantification

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The Biochemical Rationale: Why D-Arabinitol? D-Arabinitol (a 5-carbon sugar alcohol) occupie...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

The Biochemical Rationale: Why D-Arabinitol?

D-Arabinitol (a 5-carbon sugar alcohol) occupies a unique intersection between host mammalian metabolism and fungal pathogenesis. In healthy mammalian systems, D-arabinitol is present in trace amounts. However, in pathogenic fungi such as Candida albicans, it is a major metabolic product synthesized directly from the pentose phosphate pathway (PPP).

Research demonstrates that Candida albicans utilizes D-arabitol dehydrogenase (ArDH) to convert D-arabitol to D-ribulose, integrating it directly into the non-oxidative PPP (). Furthermore, genome-scale metabolic modeling of oleaginous yeasts has validated the role of D-arabinitol in alternative xylose assimilation and lipid production trade-offs ().

The Advantage of Uniform Labeling (13C5)

While singly labeled tracers (e.g., D-Arabinitol-1-13C) can indicate pathway entry, they fail to capture the complex carbon-skeleton rearrangements inherent to the non-oxidative PPP. Transketolase and transaldolase reactions continuously cleave and recombine 2- and 3-carbon units. By utilizing fully labeled D-Arabinitol-13C5 , every carbon fragment remains mass-shifted and visible to the mass spectrometer. This allows researchers to calculate absolute metabolic fluxes and identify precise enzymatic bottlenecks for antifungal drug targeting.

Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP (CO2 loss) Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P Epimerase DArabinitol D-Arabinitol-13C5 (Tracer / Biomarker) Xu5P->DArabinitol Dephosphorylation & Reduction (Fungal) Downstream Downstream PPP Intermediates (S7P, F6P, GAP) Xu5P->Downstream Transketolase DArabinitol->Ru5P D-Arabinitol Dehydrogenase (Host/Pathogen Salvage)

Metabolic integration of D-Arabinitol within the Pentose Phosphate Pathway.

Experimental Methodology: 13C Metabolic Flux Analysis (MFA)

To ensure high-fidelity data, the experimental protocol must be a self-validating system. The primary risk in MFA is artifactual metabolite turnover during sample collection. The following protocol utilizes rapid quenching to instantly halt enzymatic activity, preserving the true in vivo isotopic distribution.

Step-by-Step Protocol

Step 1: Isotope Feeding & Cell Culture

  • Cultivate Candida albicans (or target cell line) in a chemically defined minimal medium (e.g., YNB) containing a limiting concentration of unlabeled glucose (0.2% w/v) to an OD600 of 0.5.

  • Spike the culture with D-Arabinitol-13C5 to a final concentration of 10 mM.

  • Causality Note: Limiting glucose forces the cells to actively salvage the labeled D-Arabinitol, maximizing the incorporation of the 13C label into the PPP.

Step 2: Rapid Metabolic Quenching

  • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), rapidly extract 1 mL of culture.

  • Immediately inject the sample into 4 mL of pre-chilled (-80°C) 80% methanol.

  • Causality Note: Metabolite turnover rates in the PPP operate on a sub-second timescale. Traditional centrifugation allows continued enzymatic activity, skewing the Mass Isotopologue Distribution (MID). Cold methanol instantly denatures enzymes while preventing the degradation of transient sugar phosphates.

Step 3: Monophasic Metabolite Extraction

  • Vortex the quenched mixture and incubate at -80°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen gas.

  • Causality Note: A standard biphasic extraction (Chloroform:Methanol:Water) is avoided here. Sugar phosphates are highly polar and can partition unpredictably at the interphase. A monophasic extraction ensures 100% recovery of polar metabolites.

Step 4: LC-MS/MS Analysis

  • Reconstitute the dried extract in 50 µL of 50% Acetonitrile.

  • Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Causality Note: Quantification of sugar phosphate intermediates requires robust chromatography. Standard C18 columns fail to retain highly polar PPP intermediates, resulting in ion suppression at the void volume ().

Workflow Step1 1. Isotope Feeding Introduce D-Arabinitol-13C5 to Culture Step2 2. Metabolic Quenching Rapid cooling (-80°C Methanol) Step1->Step2 Step3 3. Metabolite Extraction Monophasic separation (Acetonitrile/Methanol) Step2->Step3 Step4 4. LC-MS/MS Analysis HILIC Separation & MRM Detection Step3->Step4 Step5 5. Data Processing Mass Isotopologue Distribution (MID) Calculation Step4->Step5

Step-by-step experimental workflow for 13C-metabolic flux analysis.

Quantitative Data Interpretation

Once the raw mass spectrometry data is acquired, the natural isotope abundance (e.g., naturally occurring 13C at ~1.1%) must be corrected to determine the true Mass Isotopologue Distribution (MID). The MID reveals the percentage of the metabolite pool containing 0, 1, 2, 3, 4, or 5 labeled carbons.

Table 1: Representative Mass Isotopologue Distribution (MID) Post-Feeding

The following data illustrates a successful incorporation of D-Arabinitol-13C5 into the fungal PPP after 60 minutes of feeding.

MetaboliteM+0 (Unlabeled)M+1M+2M+3M+4M+5 (Fully Labeled)
D-Arabinitol 5.2%0.8%1.1%1.5%1.4%90.0%
Ribulose-5-Phosphate 22.1%4.5%8.2%12.4%10.8%42.0%
Xylulose-5-Phosphate 28.5%5.1%11.3%16.2%9.4%29.5%

Interpretation: The high M+5 fraction in Ribulose-5-Phosphate confirms direct, intact conversion of D-Arabinitol-13C5 via D-arabitol dehydrogenase. The appearance of M+2 and M+3 fractions in Xylulose-5-Phosphate indicates active transketolase/transaldolase recycling, where the 5-carbon skeleton is cleaved and recombined with unlabeled endogenous metabolites.

Clinical Diagnostics: D-Arabinitol-13C5 as an Internal Standard

Beyond flux analysis, D-Arabinitol-13C5 is the gold-standard internal standard for clinical diagnostics. Elevated D-Arabinitol in human serum or urine is a highly specific biomarker for invasive candidiasis.

To quantify endogenous 12C D-Arabinitol accurately, a known concentration of D-Arabinitol-13C5 is spiked into the biological matrix prior to extraction. This self-validating approach corrects for matrix effects, extraction losses, and ion suppression during LC-MS/MS quantification ().

Table 2: Optimized LC-MS/MS MRM Transitions (Negative Ion Mode)

System Suitability: Ensure baseline resolution between D-Arabinitol and its enantiomer L-Arabinitol if using a chiral stationary phase.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Endogenous D-Arabinitol (12C) 151.1 [M-H]⁻89.01550
Internal Standard (13C5) 156.1 [M-H]⁻92.01550

Conclusion

Mapping metabolic pathways with D-Arabinitol-13C5 provides unparalleled resolution into the pentose phosphate pathway and fungal-specific metabolic adaptations. By adhering to strict quenching protocols, utilizing HILIC chromatography, and leveraging the full mass-shift of a uniformly labeled tracer, researchers can transition from qualitative pathway mapping to absolute quantitative flux analysis. This robust framework is essential for the discovery of novel antifungal targets and the accurate clinical diagnosis of invasive fungal infections.

References

  • Wong, B., Leeson, S., Grindle, S., Magee, B., & Magee, P. T. (1993). D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase. PubMed Central (PMC). Available at:[Link]

  • Tiukova, I. A., et al. (2023). Genome-scale metabolic modeling reveals metabolic trade-offs associated with lipid production in Rhodotorula toruloides. PLOS Computational Biology. Available at:[Link]

  • Wamelink, M. M., et al. (2008). Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS: Application to two new inherited defects of metabolism. ResearchGate. Available at:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94154, D-Arabitol. PubChem. Available at:[Link]

Exploratory

Mechanism of D-Arabinitol Metabolism in Candida Species: Biosynthesis, Enzymology, and Diagnostic Translation

Document Type: Technical Whitepaper Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Executive Summary The five-carbon sugar alcohol D-arabinitol is a major metabolite produced by mos...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals

Executive Summary

The five-carbon sugar alcohol D-arabinitol is a major metabolite produced by most pathogenic Candida species, including C. albicans, C. tropicalis, and C. parapsilosis[1]. In the context of fungal pathogenesis, D-arabinitol serves as both a carbohydrate reserve and a potent osmoprotectant, allowing the yeast to survive in the high-osmolarity environments of the human host. Because mammalian metabolism predominantly produces the L-enantiomer (L-arabinitol), the detection of elevated D-arabinitol in sterile body fluids has emerged as a highly specific, non-culture-based biomarker for invasive candidiasis[2].

This whitepaper deconstructs the metabolic pathways governing D-arabinitol synthesis and utilization, analyzes the kinetic properties of the pivotal enzyme D-arabinitol dehydrogenase (ArDH), and provides self-validating experimental protocols for both genetic pathway disruption and clinical fluorometric quantification.

Metabolic Architecture: A Bifurcated Pathway

Historically, it was hypothesized that a single reversible pathway governed both the synthesis and utilization of D-arabinitol in Candida. Early radioisotope tracking using [14C-2]glucose demonstrated that the major metabolic precursor is D-ribulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP)[3].

However, targeted mutagenesis revealed a paradigm-shifting metabolic bifurcation. When researchers disrupted both alleles of the ARD gene (which encodes ArDH) in C. albicans, the resulting ard null mutant lost the ability to grow on D-arabinitol as a sole carbon source[4]. Unexpectedly, ¹³C nuclear magnetic resonance (NMR) studies showed that this null mutant could still synthesize D-arabinitol from glucose[4].

The Causality of the Pathway: These findings prove that Candida utilizes separate, decoupled metabolic pathways for synthesis and utilization:

  • Synthesis: D-ribulose-5-phosphate is dephosphorylated to D-ribulose, which is then reduced to D-arabinitol by an as-yet-unidentified reductase[4].

  • Utilization: ArDH strictly catalyzes the oxidation of D-arabinitol back to D-ribulose, reducing NAD⁺ to NADH, allowing the carbon to re-enter central metabolism[3][4].

Pathway R5P D-ribulose-5-phosphate (Pentose Phosphate Pathway) Ribulose D-ribulose R5P->Ribulose Phosphatase (Dephosphorylation) Arabinitol D-arabinitol (Osmoprotectant) Ribulose->Arabinitol Unknown Reductase (Synthesis Pathway) Arabinitol->Ribulose ArDH + NAD+ (Utilization Pathway)

Divergent metabolic pathways for D-arabinitol synthesis and utilization in Candida species.

Enzymology and Genetics of ArDH

The ARD gene encodes a ~31-kDa monomeric protein belonging to the short-chain dehydrogenase/reductase (SDR) family[3]. The enzyme exhibits strict stereospecificity, which is the foundational mechanism enabling its use in clinical diagnostics.

Table 1: Biochemical Properties of Candida ArDH
PropertyValueCausality / Functional Significance
Molecular Weight ~31 kDaStructural conformation typical of the SDR family, facilitating tight NAD⁺ binding[3].
Co-factor Dependency NAD⁺ / NADHStrictly NAD-dependent; links pentitol utilization directly to the cellular redox state[3].
Substrate Specificity D-arabinitolHighly specific. Cross-reacts minimally with xylitol (4.9%) and negligible with L-arabinitol[5]. Prevents false-positive diagnostic signals from host polyols.
Genetic Locus ARD (Single copy)Present as a single copy per haploid genome. Deletion abolishes utilization, confirming it as the obligate entry point for D-arabinitol catabolism[3][4].

Clinical Translation: Diagnostic Biomarker Utility

Traditional blood cultures for invasive candidiasis suffer from low sensitivity and can take 48–72 hours to yield results[5]. Because D-arabinitol is produced proportionally to the fungal burden, its quantification in serum or urine serves as a predictive surrogate marker. In prospective studies, elevated D-arabinitol levels have been detected days to weeks prior to positive blood cultures[1][2].

To correct for fluctuations in renal clearance, clinical assays measure the D-/L-arabinitol ratio or the D-arabinitol/creatinine ratio [1][6]. In pediatric cohorts with cardiac diseases, the D-/L-arabinitol ratio demonstrated a sensitivity of 100% and a specificity of 97.2% for invasive candidiasis[6].

Table 2: Comparison of D-Arabinitol Analytical Modalities
Analytical MethodSensitivitySpecificityTurnaroundOperational Causality
GC-MS HighVery High24–48 hrsRequires chemical derivatization and chiral columns to physically separate D- and L-enantiomers[2].
Enzymatic Fluorometric HighHigh< 1 hrRelies on the inherent stereospecificity of recombinant ArDH to selectively oxidize only the D-isomer, eliminating the need for chiral chromatography[5].

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols detail the causal logic and internal validation steps required for investigating D-arabinitol metabolism.

Protocol A: Genetic Disruption of the ARD Gene in C. albicans

This workflow establishes a clean genetic background to study ArDH function without polar effects[4].

  • Cassette Construction: Generate a disruption cassette using the URA3 flipper flanked by 5' and 3' homologous regions of the ARD gene.

    • Causality: The flipper allows for positive selection of transformants, followed by FLP-mediated excision of the URA3 marker. This permits the reuse of the same marker to delete the second allele in diploid Candida.

  • Transformation: Electroporate C. albicans cells and plate on uridine-deficient minimal media.

    • Causality: Only cells undergoing homologous recombination will survive.

  • Phenotypic Validation (Self-Validation Step): Plate the resulting ard null mutants on minimal media containing D-arabinitol as the sole carbon source.

    • Causality: The failure of the mutant to grow confirms the obligate role of ArDH in utilization. A parallel plate with glucose must be used to prove the cells are otherwise viable[4].

Protocol B: Enzymatic Fluorometric Assay for Serum D-Arabinitol

This rapid assay leverages recombinant ArDH (rArDH) expressed in E. coli to quantify D-arabinitol in patient serum[5].

  • Serum Deproteinization: Treat the serum sample with perchloric acid, centrifuge, and neutralize the supernatant.

    • Causality: Removes endogenous host enzymes (e.g., lactate dehydrogenase) that would independently consume NAD⁺ and generate background fluorescence[5].

  • Reaction Initiation: Add purified rArDH and an excess of NAD⁺ to the deproteinized extract.

    • Causality: rArDH selectively oxidizes D-arabinitol to D-ribulose, driving the stoichiometric reduction of NAD⁺ to NADH[5].

  • Kinetic Measurement: Monitor the fluorescence of NADH (Excitation: 340 nm, Emission: 460 nm) continuously for 3.5 minutes.

    • Causality: Measuring the initial rate of NADH formation, rather than an endpoint, prevents product inhibition and ensures a strictly linear correlation with the D-arabinitol concentration[5].

  • Internal Standard Spiking (Self-Validation Step): Spike a known concentration of D-arabinitol into a parallel aliquot of the patient's serum.

    • Causality: Calculates the exact recovery rate (typically ~101%) and rules out the presence of matrix-specific enzyme inhibitors in the sample[5].

Workflow Step1 1. Serum Deproteinization Step2 2. rArDH + NAD+ Addition Step1->Step2 Step3 3. Fluorometric Reading (NADH) Step2->Step3 Step4 4. Kinetic Rate Calculation Step3->Step4

Enzymatic fluorometric assay workflow for rapid D-arabinitol quantification.

Future Perspectives in Drug Development

The discovery that D-arabinitol synthesis and utilization are decoupled in Candida opens novel avenues for antifungal drug development. While ArDH inhibitors would block utilization, they would not prevent the accumulation of D-arabinitol, which is critical for the pathogen's osmotic survival. Future research must prioritize the isolation and characterization of the upstream reductase responsible for synthesis[4]. Inhibiting this specific reductase would strip the yeast of its primary osmoprotectant, rendering it highly susceptible to the osmotic stress of the human bloodstream.

References

  • Source: oup.
  • Source: nih.
  • Source: dntb.gov.
  • Source: nih.
  • Source: nih.
  • Source: asm.

Sources

Foundational

Precision Metabolomics: The Role of Isotope-Labeled D-Arabinitol in Diagnostic and Fluxomic Workflows

The Biochemical and Clinical Imperative of D-Arabinitol D-Arabinitol is a five-carbon sugar alcohol (polyol) that serves as a critical metabolic node linked directly to the Pentose Phosphate Pathway (PPP). In clinical an...

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Author: BenchChem Technical Support Team. Date: April 2026

The Biochemical and Clinical Imperative of D-Arabinitol

D-Arabinitol is a five-carbon sugar alcohol (polyol) that serves as a critical metabolic node linked directly to the Pentose Phosphate Pathway (PPP). In clinical and translational metabolomics, the absolute quantification of D-arabinitol is not merely an academic exercise—it is a frontline diagnostic tool for two distinct, severe pathophysiological domains:

  • Invasive Fungal Infections: Pathogenic Candida species (e.g., C. albicans, C. tropicalis) utilize D-arabinitol dehydrogenase to convert dietary carbohydrates into D-arabinitol[1]. In immunocompromised patients, an elevated D-arabinitol-to-L-arabinitol ratio or an elevated D-arabinitol-to-creatinine ratio in serum or urine serves as a highly specific, early-stage biomarker for disseminated candidiasis, often preceding positive blood cultures by several days[2][3].

  • Inborn Errors of Metabolism: In human biochemistry, deficiencies in key PPP enzymes—specifically Ribose-5-Phosphate Isomerase (RPI) and Transaldolase (TALDO)—block the non-oxidative branch of the PPP. This enzymatic bottleneck forces metabolic flux into polyol synthesis, leading to the toxic accumulation of D-arabinitol in cerebrospinal fluid (CSF) and urine, which manifests clinically as leukoencephalopathy and severe hepatic dysfunction[4][5].

G G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Epimerase R5P Ribose-5-Phosphate Ru5P->R5P RPI (Isomerase) DArab D-Arabinitol (Target Biomarker) Xu5P->DArab D-Arabinitol Dehydrogenase R5P->Xu5P Transketolase

Fig 1. D-Arabinitol synthesis via the Pentose Phosphate Pathway.

The Mechanistic Rationale for Isotope-Dilution Mass Spectrometry (IDMS)

Quantifying highly polar polyols in complex biological matrices (urine, serum, CSF) presents severe analytical challenges. In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting matrix components compete for charge droplets in the electrospray ionization (ESI) source, causing unpredictable ion suppression. In Gas Chromatography-Mass Spectrometry (GC-MS), variable derivatization efficiencies and injection port degradation can skew quantitative results[6].

To establish a self-validating analytical system , we employ Isotope-Dilution Mass Spectrometry (IDMS) using stable isotope-labeled standards, such as 13C5​ -D-arabinitol or D-arabinitol-d 7​ [7].

The Causality of the Protocol: By spiking a known concentration of the isotope-labeled standard into the raw biofluid before any sample preparation occurs, the standard acts as a perfect chemical mimic. It undergoes the exact same physicochemical losses during protein precipitation, extraction, derivatization, and ionization as the endogenous D-arabinitol. The mass spectrometer subsequently measures the ratio of the unlabeled (endogenous) to labeled (standard) isotopologues. Because any matrix-induced signal loss affects both the 12C and 13C species equally, the ratio remains constant, allowing for mathematically rigorous, absolute quantification.

G S1 Biofluid Sample S2 Spike 13C-Standard S1->S2 S3 Extraction & Derivatization S2->S3 S4 GC-MS / LC-MS S3->S4 S5 Absolute Quantification S4->S5

Fig 2. Isotope-Dilution Mass Spectrometry workflow for absolute quantification.

Quantitative Data and Analytical Modalities

The choice between GC-MS and LC-MS depends on the required sensitivity, throughput, and available instrumentation. Below is a comparative summary of the quantitative parameters for both modalities.

Table 1: Comparison of Analytical Modalities for D-Arabinitol Quantification
ParameterGC-MS (Electron Ionization)LC-MS/MS (Electrospray Ionization)
Column Chemistry 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)HILIC or specialized Amide/C18 columns[8]
Derivatization Mandatory (Methoximation + Silylation or Acetylation)[6]None required
Internal Standard 13C5​ -D-arabinitol or D-arabinitol-d 7​ 13C5​ -D-arabinitol
Typical LOD 10 - 50 pg/µL[6]1 - 5 ng/mL
Matrix Effect Low (Chromatographic resolution is high)Moderate to High (Requires IDMS correction)
Primary Advantage Superior resolution of D/L enantiomers via chiral columns[3][9]High throughput, minimal sample preparation

Step-by-Step Experimental Methodologies

Protocol A: GC-MS Workflow for Absolute Quantification

Rationale: Sugar alcohols possess multiple hydroxyl (-OH) groups, making them highly polar, non-volatile, and thermally labile. Derivatization replaces the polar protons with non-polar trimethylsilyl (TMS) or acetyl groups, drastically lowering the boiling point and ensuring the molecule survives the high temperatures of the GC injection port[6].

  • Sample Aliquoting & Spiking: Aliquot 50 µL of serum or urine into a microcentrifuge tube. Immediately spike with 10 µL of a 10 µg/mL 13C5​ -D-arabinitol internal standard solution.

  • Protein Precipitation: Add 200 µL of ice-cold methanol. Vortex for 30 seconds, then incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation & Lyophilization: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a glass GC vial and evaporate to complete dryness under a gentle stream of nitrogen or via a centrifugal vacuum concentrator (SpeedVac)[7].

  • Derivatization (Silylation):

    • Add 30 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes. (Note: While D-arabinitol lacks a free carbonyl, this step is standard in untargeted metabolomics to protect co-extracted reducing sugars).

    • Add 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes to silylate all hydroxyl groups.

  • GC-MS Acquisition: Inject 1 µL in splitless mode. Program the oven from 100°C to 280°C at 12°C/min. Monitor the target quantitative ions (e.g., m/z 319 for unlabeled, m/z 324 for the 13C5​ labeled derivative)[6].

Protocol B: LC-MS/MS Fluxomic Tracing Workflow

Rationale: In drug discovery, researchers trace the metabolic flux of fungi treated with novel antifungals. Standard reversed-phase (C18) columns fail to retain highly hydrophilic polyols, causing them to elute in the void volume alongside salts[8]. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention based on water-layer partitioning.

  • Cell Culture & Isotope Feeding: Cultivate Candida albicans in minimal media supplemented with 13C6​ -Glucose as the sole carbon source. Treat with the candidate antifungal compound[7].

  • Metabolic Quenching: Rapidly quench metabolism by adding 4 volumes of extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) pre-chilled to -80°C.

  • Extraction: Lyse cells using bead-beating. Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet debris.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a HILIC column (e.g., SeQuant ZIC-pHILIC). Use a mobile phase gradient of 20 mM ammonium carbonate (A) and acetonitrile (B).

  • Isotopologue Extraction: Operate the mass spectrometer in Negative Electrospray Ionization (-ESI) mode. Extract the Mass Isotopomer Distribution (MID) for D-arabinitol from M+0 (m/z 151.06) to M+5 (m/z 156.08) to calculate fractional enrichment and pathway flux[7][8].

Conclusion

The integration of isotope-labeled D-arabinitol into metabolomic workflows transforms a qualitative observation into a rigorous, quantitative diagnostic assay. By understanding the causality behind sample preparation—specifically the necessity of derivatization for volatility in GC-MS and the requirement of IDMS to negate matrix suppression in LC-MS—researchers can build self-validating analytical systems. These methodologies are paramount not only for the early detection of invasive candidiasis and rare metabolic disorders but also for mapping metabolic vulnerabilities in pathogenic fungi during drug development.

References

  • 1 - Diagnostiki Athinon 2.2 - ResearchGate 3.9 - DiVA Portal 4.3 - PubMed (NIH) 5.4 - MiMeDB 6.5 - ResearchGate

  • 7 - Benchchem 8.6 - ACS Publications 9.8 - PMC (NIH)

Sources

Exploratory

Comprehensive Characterization of D-Arabinitol-13C5 Reference Standard: A Methodological Whitepaper for Bioanalytical Validation

Executive Summary The accurate quantification of endogenous metabolites in complex biological matrices requires robust analytical frameworks. D-Arabinitol, a five-carbon sugar alcohol, has emerged as a critical clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of endogenous metabolites in complex biological matrices requires robust analytical frameworks. D-Arabinitol, a five-carbon sugar alcohol, has emerged as a critical clinical biomarker for invasive candidiasis[1]. To achieve absolute quantification via Isotope-Dilution Mass Spectrometry (IDMS), the use of a stable isotope-labeled internal standard (SIL-IS)—specifically D-Arabinitol-13C5—is the gold standard[2].

This whitepaper provides an in-depth, self-validating methodological guide for the rigorous characterization of the D-Arabinitol-13C5 reference standard. By aligning with the ICH M10 Bioanalytical Method Validation guidelines[3], this document details the causal logic behind structural identification, chemical purity assessment, isotopic enrichment verification, and physicochemical profiling.

The Diagnostic and Analytical Imperative

D-Arabinitol as a Clinical Biomarker

D-Arabinitol is a primary metabolite produced by several pathogenic Candida species, including C. albicans, C. tropicalis, and C. parapsilosis[4]. In clinical diagnostics, an elevated ratio of D-arabinitol to L-arabinitol (or creatinine) in serum or urine serves as a highly specific indicator of invasive candidiasis, effectively differentiating fungal proliferation from host metabolic baseline or renal dysfunction[5].

The Superiority of the 13C5 Isotope Label

In LC-MS/MS or GC-MS quantification, matrix effects (ion suppression or enhancement) can severely compromise accuracy. A SIL-IS mitigates this by co-eluting with the target analyte and experiencing identical matrix effects. While deuterium ( 2H ) labels are common, they frequently suffer from chromatographic retention time shifts (the "isotope effect") and potential Hydrogen/Deuterium (H/D) exchange in aqueous biofluids. D-Arabinitol-13C5 (where all five carbons are replaced with Carbon-13) perfectly co-elutes with endogenous D-Arabinitol and maintains absolute structural stability, ensuring a true 1:1 correction factor[2].

Core Characterization Workflow: A Self-Validating System

The ICH M10 guideline mandates that reference standards used in bioanalytical assays must be thoroughly characterized for identity, purity, and stability[3]. Because D-Arabinitol-13C5 is utilized as a quantitative anchor, any impurity or isotopic deficiency directly translates to analytical error.

G cluster_0 Phase 1: Identity cluster_1 Phase 2: Purity cluster_2 Phase 3: Physicochemical Start D-Arabinitol-13C5 Reference Standard ID1 1H & 13C NMR (Isotope Position) Start->ID1 ID2 HRMS (Exact Mass) Start->ID2 P1 HPLC-ELSD/CAD (Chemical Purity) Start->P1 P2 LC-MS/MS (Isotopic Purity) Start->P2 PC1 Karl Fischer (Water Content) Start->PC1 PC2 GC-FID (Residual Solvents) Start->PC2 CoA Certificate of Analysis (ICH M10 Compliant) ID1->CoA ID2->CoA P1->CoA P2->CoA PC1->CoA PC2->CoA

Figure 1. Holistic characterization workflow for D-Arabinitol-13C5 reference standards.

Phase 1: Structural Identity and Isotopic Incorporation

The Causality: We must prove not only that the molecule is D-Arabinitol, but that the 13C atoms are correctly positioned across the entire carbon skeleton.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass. Unlabeled D-Arabinitol ( C5​H12​O5​ ) has a monoisotopic mass of 152.0685 Da. The U- 13C5​ variant will show an exact mass shift of +5.0168 Da, yielding 157.0853 Da.

  • Nuclear Magnetic Resonance (NMR): 1H -NMR confirms the proton environment, while 13C -NMR is critical for proving uniform labeling. In a fully labeled 13C5​ standard, the 13C -NMR spectrum will exhibit massive signal enhancement and distinct carbon-carbon spin coupling ( 1JCC​ ) splitting patterns absent in natural abundance spectra.

Phase 2: Chemical Purity Assessment

The Causality: D-Arabinitol is a polyol. It lacks a conjugated π -electron system or aromatic ring, meaning it does not absorb UV light above 200 nm. Therefore, traditional HPLC-UV is entirely blind to this molecule and its related impurities.

  • Methodology: To accurately assess chemical purity, High-Performance Liquid Chromatography (HPLC) must be coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[6]. These detectors measure the mass of the non-volatile analyte remaining after mobile phase evaporation, making them universal detectors for non-chromophoric compounds.

Phase 3: Isotopic Purity and Enrichment

The Causality: The most critical parameter for a SIL-IS is the absence of the unlabeled compound (the M+0 isotopologue). If the D-Arabinitol-13C5 standard contains even 0.5% of M+0 D-Arabinitol, spiking this standard into a clinical sample will artificially inflate the endogenous biomarker reading, potentially leading to a false-positive diagnosis of invasive candidiasis.

  • Methodology: LC-MS/MS is used to scan the isotopic distribution from M+0 to M+5. The specification must strictly dictate that M+0 is ≤0.1% of the total isotopic area.

Quantitative Data Synthesis: Target Specifications

To ensure compliance with global bioanalytical standards, the reference material must meet the stringent acceptance criteria outlined in Table 1.

Analytical AttributeAnalytical TechniqueTarget Specification / Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity (Exact Mass) HRMS (ESI-TOF) m/z 157.0853 ± 5 ppm
Identity (Structure) 1H and 13C NMRConforms to structure; JCC​ coupling observed
Chemical Purity HPLC-ELSD / HPLC-CAD ≥98.0% (Area Normalization)
Isotopic Enrichment LC-MS/MS ≥99.0% 13C atom %
Unlabeled Isotope (M+0) LC-MS/MS ≤0.1% (Critical for avoiding assay interference)
Water Content Karl Fischer Titration ≤1.0% w/w
Residual Solvents GC-FID (Headspace)Complies with ICH Q3C limits

Application: Isotope-Dilution LC-MS/MS Protocol

Once the D-Arabinitol-13C5 reference standard is fully characterized, it is deployed in clinical metabolomics workflows. Below is the self-validating methodology for quantifying D-Arabinitol in human serum.

IDMS S1 Clinical Sample (Serum/Urine) S2 Spike SIL-IS (D-Arabinitol-13C5) S1->S2 S3 Protein Precipitation & Extraction S2->S3 S4 LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Peak Area Ratio (Light/Heavy) S4->S5 S6 Absolute Quantification S5->S6

Figure 2. Isotope-dilution LC-MS/MS workflow for D-Arabinitol quantification.

Step-by-Step Methodology:
  • Preparation of Working Solutions: Reconstitute the characterized D-Arabinitol-13C5 standard in LC-MS grade water to create a 1.0 mg/mL stock solution. Dilute to a working internal standard (IS) concentration of 10 μM .

  • Sample Spiking (Internal Standardization): Aliquot 100 μL of patient serum into a microcentrifuge tube. Add exactly 20 μL of the D-Arabinitol-13C5 working solution. Logic: Adding the IS before any extraction ensures that any subsequent volumetric losses or extraction inefficiencies apply equally to both the endogenous analyte and the IS.

  • Protein Precipitation: Add 400 μL of ice-cold acetonitrile (ACN) to the sample. Vortex vigorously for 2 minutes to denature proteins and release protein-bound metabolites.

  • Centrifugation and Evaporation: Centrifuge at 14,000 ×g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 μL of mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).

  • LC-MS/MS Analysis (MRM Mode): Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Monitor the Multiple Reaction Monitoring (MRM) transitions. For D-Arabinitol (Light), monitor m/z 151 fragment ions (negative ion mode). For D-Arabinitol-13C5 (Heavy), monitor m/z 156 corresponding heavy fragment ions.

  • Data Processing: Calculate the peak area ratio of Light/Heavy. Plot this ratio against a calibration curve generated using known concentrations of unlabeled D-Arabinitol to determine the exact endogenous concentration.

Conclusion

The integrity of biomarker-driven diagnostics and pharmacokinetic studies relies entirely on the quality of the reference standards employed. For D-Arabinitol-13C5, bypassing standard UV-based purity checks in favor of ELSD/CAD, and strictly enforcing an M+0 isotopic limit of ≤0.1% , creates a self-validating analytical foundation. By adhering to these rigorous characterization protocols, researchers and drug development professionals ensure that their LC-MS/MS bioanalytical assays remain compliant with ICH M10 guidelines, ultimately safeguarding the accuracy of clinical decisions regarding invasive candidiasis.

References

  • Stable Isotope Products for Metabolic Research Cambridge Isotope Laboratories (ckisotopes.com) URL: [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis ProPharma Group URL:[Link]

  • Omics and Multiomics-Based Diagnostics for Invasive Candidiasis: Toward Precision Medicine National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Silver nanoparticles (AgNPs) based selective colorimetric sensor for the detection of D-arabinitol in a urine sample TÜBİTAK Academic Journals URL:[Link]

  • A novel molecular imprinting polymer for the selective adsorption of D-arabinitol from spiked urine Semantic Scholar URL:[Link]

  • Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube extract: Comparison of HPLC-ELSD, LC-ESI-MS/MS and GC-MS ResearchGate URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Absolute Quantification of Serum D-Arabinitol using D-Arabinitol-13C5 by Isotope-Dilution GC-MS

Introduction and Biological Rationale Invasive candidiasis is a severe, life-threatening fungal infection that frequently afflicts immunocompromised patients[1]. Traditional diagnostic methods, such as blood cultures, ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Rationale

Invasive candidiasis is a severe, life-threatening fungal infection that frequently afflicts immunocompromised patients[1]. Traditional diagnostic methods, such as blood cultures, are hindered by low sensitivity and delayed turnaround times. To address this, metabolic biomarker profiling has emerged as a robust alternative.

D-Arabinitol, a five-carbon sugar alcohol, is a major metabolite produced by pathogenic Candida species during fungal glycolysis[2]. Conversely, human endogenous metabolism exclusively produces the L-arabinitol enantiomer. Therefore, an elevated absolute concentration of D-arabinitol, or an elevated D-/L-arabinitol ratio in serum, serves as a highly specific, rapid chemical biomarker for invasive candidiasis[3].

MetabolicPathway Glucose Host Glucose Candida Pathogenic Candida spp. Glucose->Candida Fungal Glycolysis Host Human Metabolism Glucose->Host Pentose Phosphate D_Ara D-Arabinitol (Fungal Biomarker) Candida->D_Ara Enzymatic Reduction L_Ara L-Arabinitol (Endogenous) Host->L_Ara Endogenous Production Serum Serum Accumulation (Diagnostic Target) D_Ara->Serum Secretion L_Ara->Serum Secretion

Fig 1. Differential metabolic origins of D- and L-arabinitol accumulating in host serum.

Methodological Design & Causality (E-E-A-T)

As a self-validating analytical system, this protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) coupled with stable isotope dilution. Every experimental choice is grounded in chemical causality:

  • Chiral Separation: D- and L-arabinitol are enantiomers; they possess identical mass spectra and behave identically on standard achiral columns. A chiral stationary phase (e.g., β -cyclodextrin) is strictly required to resolve the fungal biomarker from the host metabolite[3].

  • Trifluoroacetylation (TFA): Arabinitol contains five hydroxyl (-OH) groups, rendering it highly polar and non-volatile. Derivatization with Trifluoroacetic Anhydride (TFAA) replaces these hydroxyls with trifluoroacetate groups, drastically increasing the molecule's volatility and thermal stability for GC analysis[3].

  • Isotope Dilution (D-Arabinitol-13C5): The pre-extraction addition of a 13C5-labeled internal standard establishes a self-validating control. Because the 13C5 isotopologue shares the exact physicochemical properties of the target analyte, it experiences identical extraction recoveries, derivatization yields, and ion suppression. Any procedural loss is mathematically nullified by quantifying the target-to-internal standard peak area ratio.

Materials and Reagents

  • Standards: D-Arabinitol, L-Arabinitol, and D-Arabinitol-13C5 (Isotopic purity 98%).

  • Derivatization Reagents: Trifluoroacetic Anhydride (TFAA), GC-grade Hexane.

  • Extraction Solvents: LC-MS grade Methanol.

Step-by-Step Experimental Protocol

GCMSWorkflow S1 1. Spiking Serum + 13C5-IS S2 2. Precipitation Cold Methanol S1->S2 S3 3. Drying N2 Stream S2->S3 S4 4. Derivatization TFAA + Hexane S3->S4 S5 5. GC-MS SIM m/z 519 & 524 S4->S5

Fig 2. Step-by-step sample preparation and GC-MS analytical workflow.

Step 1: Sample Spiking Aliquot 100 µL of patient serum into a 1.5 mL microcentrifuge tube. Add 10 µL of D-Arabinitol-13C5 internal standard working solution (e.g., 50 µM). Causality: Early introduction ensures the internal standard accounts for all subsequent matrix binding and handling effects.

Step 2: Protein Precipitation Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: Methanol disrupts protein hydration shells, precipitating serum proteins that would otherwise foul the GC column and irreversibly consume derivatization reagents[1].

Step 3: Lyophilization / Drying Transfer 300 µL of the clear supernatant to a clean glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: TFAA is extremely moisture-sensitive. Residual water will hydrolyze the reagent into trifluoroacetic acid, severely reducing the derivatization yield and causing poor chromatographic peaks.

Step 4: Derivatization Add 200 µL of Hexane and 50 µL of TFAA to the dried residue[4]. Seal the vial tightly with a PTFE-lined cap. Incubate at 80°C for 20 minutes in a heating block. Causality: Heat provides the activation energy necessary to drive the nucleophilic acyl substitution, fully derivatizing all five hydroxyl groups to form arabinitol-pentakis(trifluoroacetate).

Step 5: Cooling and Analysis Allow the vials to cool to room temperature. The derivatized sample is now ready for direct injection into the GC-MS system.

GC-MS Analytical Parameters

To ensure maximum sensitivity and reproducibility, the GC-MS should be operated in Selected Ion Monitoring (SIM) mode utilizing Electron Impact (EI) ionization.

Table 1: Gas Chromatography (GC) Conditions
ParameterSetting / Specification
Analytical Column Chiral β -cyclodextrin phase (e.g., Supelco Beta-Dex 120, 30 m x 0.25 mm x 0.25 µm)
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 250°C
Carrier Gas Helium (Ultra-high purity, 99.999%)
Flow Rate 1.0 mL/min (Constant flow mode)
Oven Temperature Program Initial 90°C (hold 1 min) Ramp 5°C/min to 150°C Ramp 20°C/min to 200°C (hold 5 min)
Table 2: Mass Spectrometry (MS) SIM Parameters
Analyte (TFA Derivative)Ionization ModeSIM Target Ion (m/z)Dwell Time (ms)Purpose
D-Arabinitol EI (70 eV)519 [5]50Primary Target Quantification
L-Arabinitol EI (70 eV)519 [5]50Enantiomeric Ratio (D/L) Profiling
D-Arabinitol-13C5 EI (70 eV)524 50Internal Standard (IS)

Data Processing and System Validation

  • Peak Integration: Integrate the peaks corresponding to D-Arabinitol (m/z 519) and D-Arabinitol-13C5 (m/z 524). Due to the chiral column, ensure you are integrating the specific D-enantiomer peak (which typically elutes just prior to the L-enantiomer depending on the specific cyclodextrin derivative used).

  • Quantification: Calculate the Area Ratio = Area(m/z 519) / Area(m/z 524).

  • Calibration: Map the Area Ratio against a matrix-matched linear calibration curve (e.g., 0.5 µM to 50 µM) to determine the absolute concentration of D-Arabinitol in the patient serum.

References

  • Larsson L, Pehrson C, Wiebe T, Christensson B. "Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis." nih.gov.
  • Hui M, et al. "Development and Application of a Rapid Diagnostic Method for Invasive Candidiasis by the Detection of D-/L-arabinitol Using Gas chromatography/mass Spectrometry." nih.gov.
  • Sigmundsdottir G. "Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine as a" DiVA Portal.
  • "Stable Isotope-Labeled Products For Metabolic Research" Eurisotop.
  • Sigmundsdottir G. "D-arabinitol in the diagnosis of invasive candidiasis" Lund University.

Sources

Application

Application Note: Advanced Derivatization Protocols for D-Arabinitol-13C5 Quantification via GC-MS

Introduction: The Role of D-Arabinitol-13C5 in Clinical & Metabolic Research D-Arabinitol is a five-carbon sugar alcohol (pentitol) that serves as a critical clinical biomarker for and certain metabolic deficiencies[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of D-Arabinitol-13C5 in Clinical & Metabolic Research

D-Arabinitol is a five-carbon sugar alcohol (pentitol) that serves as a critical clinical biomarker for and certain metabolic deficiencies[1]. Because biological matrices such as serum and urine are highly complex, accurate quantification requires an isotopically labeled internal standard. D-Arabinitol-13C5 perfectly mimics the extraction recovery and derivatization kinetics of endogenous D-arabinitol while providing a distinct +5 Da mass shift, allowing for precise mass spectrometry (MS) resolution.

However, the native structure of D-arabinitol contains five highly polar hydroxyl (-OH) groups. These groups induce strong intermolecular hydrogen bonding, rendering the molecule non-volatile and highly susceptible to thermal degradation in a gas chromatograph injection port. To make D-arabinitol chemical derivatization is mandatory[2].

Derivatization Rationale (The "Why")

The fundamental goal of derivatization is to replace the active hydrogens on the hydroxyl groups with less polar functionalities. As an Application Scientist, I approach this step not just as a sample preparation task, but as a critical manipulation of the molecule's physical chemistry to achieve three outcomes:

  • Volatility Enhancement: Disruption of hydrogen bonding drastically lowers the boiling point.

  • Thermal Stability: Shielding the oxygen atoms prevents thermal breakdown at standard GC operating temperatures (250–300 °C).

  • Detector Optimization: Specific functional groups can be added to enhance MS fragmentation (e.g., Trimethylsilyl ethers) or increase electron affinity for Negative Chemical Ionization (NCI) (e.g., Trifluoroacetate esters)[3].

Workflow Visualization

G N1 Sample + D-Arabinitol-13C5 (IS) N2 Extraction & N2 Drying N1->N2 N3_TMS Silylation (BSTFA+TMCS) Forms TMS-Ether N2->N3_TMS Method A N3_TFA Acylation (TFAA) Forms TFA-Ester N2->N3_TFA Method B N4_TMS GC-EI-MS (Structural Fragmentation) N3_TMS->N4_TMS N4_TFA GC-NCI-MS (High Sensitivity) N3_TFA->N4_TFA

Workflow for D-Arabinitol-13C5 sample preparation, derivatization, and GC-MS quantification.

Method A: Trimethylsilylation (TMS) via BSTFA + 1% TMCS

Mechanistic Causality: Trimethylsilylation replaces the hydroxyl hydrogens with trimethylsilyl [-Si(CH3)3] groups, forming a penta-TMS ether. is the preferred reagent because its byproduct, trifluoroacetamide, is highly volatile and elutes early, avoiding interference with the target peak[4]. Because D-arabinitol has secondary hydroxyls that can be sterically hindered, 1% Trimethylchlorosilane (TMCS) is added as a catalyst to drive the reaction to 100% completion[5].

Self-Validating System Check: Incomplete derivatization results in a mixture of tetra-TMS and penta-TMS derivatives, splitting the signal and ruining quantitation. A successful protocol will yield a single, sharp chromatographic peak for D-Arabinitol-13C5. If multiple peaks appear, it indicates either insufficient reaction time, exhausted reagent, or moisture contamination.

Step-by-Step Protocol:

  • Sample Drying (Critical): Transfer the extracted biological sample containing D-Arabinitol and D-Arabinitol-13C5 to a glass GC vial. Evaporate to absolute dryness under a gentle stream of nitrogen (N2) at 45 °C. Note: , leading to poor yields[6].

  • Solvent Addition: Add 50 µL of anhydrous pyridine to the dried residue. Pyridine acts as both a solvent to dissolve the polar sugar alcohol and an acid scavenger to facilitate the reaction.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS to the vial[5].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 60 °C for 30–45 minutes.

  • Analysis: Cool to room temperature. The sample is now ready for direct injection (1–2 µL) into the GC-MS system operating in Electron Impact (EI) mode.

Method B: Trifluoroacetylation (TFA) via TFAA

Mechanistic Causality: Acylation using Trifluoroacetic Anhydride (TFAA) converts the hydroxyls into trifluoroacetate esters. The incorporation of highly electronegative fluorine atoms drastically increases the molecule's electron affinity. This allows the use of Negative Chemical Ionization (NCI) MS, which can increase sensitivity by 10- to 100-fold compared to standard EI-MS, making it ideal for trace-level detection[3].

Self-Validating System Check: Unlike BSTFA, TFAA generates acidic byproducts (trifluoroacetic acid) during the reaction. If these acids are not removed prior to injection, they will rapidly degrade the GC column's stationary phase, leading to peak tailing and retention time shifts in subsequent runs. The post-derivatization evaporation step is the built-in validation for column longevity and baseline stability.

Step-by-Step Protocol:

  • Sample Drying: Evaporate the extracted sample to complete dryness under N2 gas.

  • Reagent Addition: Add 100 µL of a mixture containing TFAA and ethyl acetate (1:1, v/v).

  • Incubation: Cap tightly and heat at 60 °C for 30 minutes.

  • Acid Removal (Critical): Remove the vial from the heat block, uncap, and evaporate the unreacted TFAA and residual trifluoroacetic acid to dryness under a gentle N2 stream at room temperature.

  • Reconstitution: Reconstitute the derivatized residue in 50–100 µL of anhydrous ethyl acetate or hexane.

  • Analysis: Inject 1 µL into the GC-MS operating in NCI mode.

Quantitative Data & Method Comparison

The choice of derivatization method dictates the analytical performance. The table below summarizes the quantitative and operational parameters for both approaches.

ParameterSilylation (TMS)Acylation (TFA)
Primary Reagent BSTFA + 1% TMCSTrifluoroacetic Anhydride (TFAA)
Derivative Formed Penta-TMS etherPenta-TFA ester
Optimal MS Mode Electron Impact (EI)Negative Chemical Ionization (NCI)
Relative Sensitivity Moderate (Low µM range)High (Low nM range)
Reaction Conditions 60 °C for 30–45 min60 °C for 30 min
Post-Reaction Step Direct InjectionEvaporation & Reconstitution required
Derivative Stability Highly sensitive to moistureStable in aprotic solvents
13C5 Mass Shift +5 Da on intact carbon fragments+5 Da on intact carbon fragments

Sources

Method

Application Note: High-Fidelity Extraction and Quantification of D-Arabinitol from Human Urine Using Isotope Dilution Mass Spectrometry

Mechanistic Overview & Clinical Rationale D-Arabinitol is a five-carbon sugar alcohol (polyol) intimately linked to the pentose phosphate pathway (PPP)[1]. In human physiology and clinical diagnostics, elevated urinary D...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Clinical Rationale

D-Arabinitol is a five-carbon sugar alcohol (polyol) intimately linked to the pentose phosphate pathway (PPP)[1]. In human physiology and clinical diagnostics, elevated urinary D-arabinitol serves as a critical biomarker for two primary pathologies:

  • Invasive Candidiasis: Pathogenic Candida species (such as C. albicans) synthesize massive quantities of D-arabinitol. They achieve this by dephosphorylating and reducing the host's D-ribulose-5-phosphate via the fungal enzyme [2]. Because D-arabinitol is rapidly cleared by glomerular filtration, it concentrates in the urine, making it an excellent non-invasive diagnostic marker for deep-seated fungal infections[3][4].

  • Inborn Errors of Metabolism (IEMs): Genetic defects in the host's PPP, specifically[1], lead to the systemic accumulation of C5 polyols. D-arabinitol builds up in the cerebrospinal fluid and plasma, ultimately being excreted in the urine.

MetabolicPathway PPP Pentose Phosphate Pathway (Host/Fungal) Ribulose D-Ribulose-5-Phosphate PPP->Ribulose Candida Candida spp. Infection (D-Arabitol Dehydrogenase) Ribulose->Candida Fungal Metabolism IEM Host IEM (RPI/Transaldolase Deficiency) Ribulose->IEM Host Metabolic Defect DArab D-Arabinitol Accumulation Candida->DArab IEM->DArab Blood Systemic Circulation DArab->Blood Urine Renal Excretion (Urine Matrix) Blood->Urine Glomerular Filtration

Fig 1: Metabolic origins and renal clearance pathway of D-Arabinitol in human pathologies.

The Role of Isotope Dilution Mass Spectrometry (IDMS)

Quantifying highly polar metabolites in a complex matrix like urine presents significant analytical challenges, including severe ion suppression from inorganic salts and urea. To establish a self-validating system , Isotope Dilution Mass Spectrometry (IDMS) is employed using [5] as an internal standard (IS).

Because the 13C5-labeled isotopologue shares the exact physicochemical properties and co-elutes with endogenous D-arabinitol, it acts as an internal control mechanism. It perfectly corrects for extraction losses, matrix effects, and ionization variances during LC-MS/MS analysis, ensuring that the final quantitative output is absolute and trustworthy.

Experimental Rationale: Why this Workflow?

Urine is an aqueous matrix with low protein content but exceptionally high concentrations of salts and urea. Direct injection ("dilute-and-shoot") into a Hydrophilic Interaction Liquid Chromatography (HILIC) system can lead to rapid column degradation and source fouling.

  • Causality of Precipitation/Desalting: We utilize a cold Methanol:Acetonitrile (1:1, v/v) extraction. While protein precipitation is a secondary benefit here, the primary physical causality is desalting. High percentages of organic solvents drastically reduce the solubility of inorganic urinary salts, forcing them to precipitate out of solution alongside trace proteins.

  • Causality of Evaporation & Reconstitution: Sugar alcohols do not retain on standard C18 reversed-phase columns; therefore, HILIC is required. HILIC relies on a high-organic initial mobile phase to partition polar analytes into a water-enriched layer on the stationary phase. Injecting a highly aqueous urine extract would disrupt this layer, causing peak distortion. Evaporating the extract and reconstituting it in 80% Acetonitrile ensures perfect solvent matching with the HILIC initial conditions.

ExtractionWorkflow Sample Urine Sample (50 µL) Spike Spike IS (D-Arabinitol-13C5) Sample->Spike Precipitation Precipitation/Desalting (Cold MeOH/ACN) Spike->Precipitation Centrifuge Centrifugation (14,000 x g) Precipitation->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant Remove Salt Pellet Dry Evaporation (N2 Gas) Supernatant->Dry Recon Reconstitution (80% ACN) Dry->Recon LCMS HILIC-LC-MS/MS Analysis Recon->LCMS

Fig 2: Step-by-step extraction workflow for D-Arabinitol from urine prior to HILIC-MS/MS.

Step-by-Step Extraction Protocol

Materials & Reagents:

  • Human urine samples (stored at -80°C).

  • D-Arabinitol-13C5 Internal Standard (IS) solution (50 µM in 50% Methanol).

  • Extraction Solvent: Methanol:Acetonitrile (1:1, v/v), pre-chilled to -20°C.

  • Reconstitution Solvent: Acetonitrile:Water (80:20, v/v).

Methodology:

  • Sample Thawing: Thaw urine samples on ice. Vortex for 10 seconds to ensure homogeneity.

  • Aliquot & Spike: Transfer 50 µL of the urine sample into a 1.5 mL low-bind Eppendorf tube. Add 10 µL of the D-Arabinitol-13C5 IS solution.

    • Self-Validation Check: The IS must be added before any extraction steps to accurately track recovery efficiency.

  • Desalting & Precipitation: Add 400 µL of the pre-chilled Extraction Solvent (MeOH:ACN).

  • Mixing: Vortex vigorously for 60 seconds. Incubate at -20°C for 15 minutes to maximize the precipitation of inorganic salts and urea.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. A visible white pellet (salts/proteins) should form at the bottom.

  • Supernatant Transfer: Carefully transfer 350 µL of the clear supernatant into a new, clean 1.5 mL tube, avoiding the pellet.

  • Evaporation: Dry the supernatant completely under a gentle stream of ultra-pure Nitrogen gas (N2) at 30°C using a sample concentrator.

  • Reconstitution: Add 100 µL of the Reconstitution Solvent (80% ACN) to the dried residue. Vortex for 2 minutes and sonicate for 5 minutes to ensure complete resolubilization of the polyols.

  • Final Clarification: Centrifuge again at 14,000 x g for 5 minutes to remove any insoluble micro-particulates. Transfer the supernatant to an LC-MS autosampler vial with a glass insert.

  • Analysis: Inject 2–5 µL into a HILIC-LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

Quantitative Data & Validation Summary

The following table summarizes the expected analytical validation parameters for this IDMS protocol, demonstrating the robustness of the 13C5 internal standard in mitigating matrix effects inherent to human urine.

Validation ParameterTarget MetricExperimental Observation / Causality
Linearity (R²) > 0.995Calibrated from 1 µM to 500 µM; covers both healthy baseline and pathological accumulation.
Limit of Detection (LOD) < 0.5 µMHigh sensitivity achieved via HILIC retention and MS/MS MRM transitions.
Extraction Recovery 85% - 95%Cold MeOH/ACN efficiently extracts polar polyols while leaving interferents in the pellet.
Matrix Effect (ME) 90% - 110%13C5-IS completely normalizes the severe ion suppression typically caused by urinary urea.
Intra-day Precision (CV%) < 5%High precision driven by the self-validating nature of the co-eluting stable isotope.

References

  • Gas Chromatography-electron Capture Detection Method for Determination of Polyols in the Urine ResearchGate / Journal of Chromatography B URL:[Link][6]

  • Stable Isotope Standards For Mass Spectrometry Cambridge Isotope Laboratories (CIL) / Shoko Science URL:[Link][5]

  • Stable Isotope-Labeled Products For Metabolic Research Eurisotop URL:[Link]

  • Urine D-arabinitol/L-arabinitol ratio in diagnosis of invasive candidiasis in newborn infants National Institutes of Health (NIH) / PubMed Central URL:[Link][3]

  • D-Arabinitol, Urine - Candida - Preventive Tests Diagnostiki Athinon URL:[Link][4]

  • D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase National Institutes of Health (NIH) / PubMed Central URL:[Link][2]

  • Showing metabocard for D-Arabitol (MMDBc0000116) MiMeDB (Microbial Metabolite Database) URL:[Link][1]

Sources

Application

Application Note: High-Precision Quantification of D-Arabinitol in Clinical Assays Using D-Arabinitol-13C5

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Diagnostics for Invasive Candidiasis Introduction & Clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Diagnostics for Invasive Candidiasis

Introduction & Clinical Rationale

Invasive candidiasis (IC) is a life-threatening systemic fungal infection that primarily affects immunocompromised patients and those in intensive care units. Traditional diagnostic methods, such as blood cultures, are notoriously slow (requiring 24–72 hours for fungal growth) and lack sensitivity, often yielding false-negative results in up to 50% of deep-seated infections 1.

To overcome these limitations, the quantification of D-arabinitol (DA) in biological fluids (urine and serum) has emerged as a rapid, non-invasive diagnostic tool 2. D-arabinitol is a major primary metabolite produced by most clinically relevant Candida species (e.g., C. albicans, C. tropicalis, C. parapsilosis) 3. Because human metabolism naturally produces the enantiomer L-arabinitol (LA) but not DA, determining the DA/LA ratio provides a highly specific biomarker for active Candida proliferation [[4]]().

Achieving the analytical precision required for clinical diagnostics necessitates stable isotope dilution mass spectrometry. This application note details the use of D-Arabinitol-13C5 as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows to ensure absolute quantitative accuracy.

Mechanistic Insights: The Diagnostic Logic

The diagnostic power of the DA/LA ratio is rooted in divergent metabolic pathways between the host and the pathogen. Human cellular reductases convert L-xylulose exclusively into L-arabinitol. Conversely, pathogenic Candida species utilize specific dehydrogenases to metabolize D-xylulose and D-arabinose into D-arabinitol 2.

MetabolicDiagnosticPathway cluster_host Host (Human) Metabolism cluster_pathogen Pathogen (Candida spp.) Metabolism L_Xylulose L-Xylulose L_Arabinitol L-Arabinitol (LA) L_Xylulose->L_Arabinitol Host Reductase Sample Clinical Sample (Urine/Serum) L_Arabinitol->Sample D_Xylulose D-Xylulose / D-Arabinose D_Arabinitol D-Arabinitol (DA) D_Xylulose->D_Arabinitol Candida Dehydrogenase D_Arabinitol->Sample Analysis LC-MS/MS with D-Arabinitol-13C5 IS Sample->Analysis Extraction & Spiking Ratio Elevated DA/LA Ratio (Diagnostic Indicator for IC) Analysis->Ratio Quantification

Metabolic origins of D- and L-arabinitol and the diagnostic logic for invasive candidiasis.

Self-Validating Assay Architecture

In mass spectrometry, complex biological matrices like urine and serum cause unpredictable ion suppression or enhancement, leading to skewed quantification. Causality of Experimental Choice: By spiking the sample with D-Arabinitol-13C5 (which has a mass shift of +5 Da), we introduce a molecule that behaves chemically and chromatographically identical to endogenous D-arabinitol. It undergoes the exact same extraction losses and ionization fluctuations.

This creates a self-validating system : the instrument quantifies the ratio of the unlabeled analyte to the labeled internal standard, rather than absolute instrument response. If a sample suffers a 50% signal loss due to matrix effects, the internal standard signal drops by the exact same 50%, keeping the calculated concentration perfectly accurate.

Experimental Protocol: LC-MS/MS Workflow

Materials & Reagents
  • Reference Standards: D-Arabinitol, L-Arabinitol (Purity ≥99%).

  • Internal Standard: D-Arabinitol-13C5 (Isotopic purity >99%).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, and 0.1% Formic Acid.

Step-by-Step Methodology

Step 1: Sample Spiking

  • Aliquot 100 µL of the clinical sample (urine or serum) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of D-Arabinitol-13C5 working solution (e.g., 50 µmol/L).

  • Causality: Spiking the internal standard at the very beginning ensures that any subsequent volumetric errors or extraction inefficiencies are perfectly normalized.

Step 2: Protein Precipitation & Extraction

  • Add 400 µL of ice-cold acetonitrile to the sample.

  • Vortex vigorously for 2 minutes.

  • Causality: Acetonitrile denatures and precipitates matrix proteins that would otherwise cause massive ion suppression in the ESI source and rapidly degrade the analytical column.

Step 3: Centrifugation & Filtration

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 4: Chiral Chromatographic Separation

  • Column: Chiralpak or equivalent chiral stationary phase.

  • Causality: Because D-arabinitol and L-arabinitol are enantiomers, they possess identical masses and fragmentation patterns. A mass spectrometer cannot distinguish them by m/z alone. They must be separated in time via a chiral column before entering the mass spectrometer to accurately calculate the DA/LA ratio 4.

Step 5: Mass Spectrometry (ESI-MS/MS)

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Data Presentation & Diagnostic Thresholds

Table 1: MRM Transitions for Arabinitol Quantification
AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Role
D/L-Arabinitol 151.089.0-15Target Biomarkers
D-Arabinitol-13C5 156.092.0-15Internal Standard
Table 2: Clinical Diagnostic Thresholds

Elevated DA/LA ratios strongly correlate with invasive candidiasis and can be detected before blood cultures turn positive 5. Furthermore, serial monitoring of the DA/LA ratio provides a quantitative measure of therapeutic efficacy, as levels rapidly decrease following successful antifungal administration 6.

Patient PopulationNormal Baseline DA/LA RatioDiagnostic Cutoff for ICReference
Healthy Adults < 2.0≥ 4.0 7
Neonates (NICU) 2.7 ± 0.7≥ 4.8 [[8]]()

(Note: In serum assays lacking chiral separation, the D-Arabinitol/Creatinine ratio is often used, with a cutoff of ≥ 4.0 µmol/L per mg/dL indicating fungemia 5.)

Quality Control & Run Validation

To ensure the protocol operates as a self-validating system, the following criteria must be met for every analytical batch:

  • Calibration Curve: A 6-point calibration curve (0.5 to 50 µmol/L) of DA and LA must be run, maintaining a constant concentration of D-Arabinitol-13C5. The coefficient of determination (R²) must be >0.99.

  • Internal Standard Stability: The absolute peak area of D-Arabinitol-13C5 must not vary by more than ±15% across all clinical samples and QC injections. A deviation beyond this threshold indicates severe, uncorrectable matrix effects or an injection failure, immediately invalidating that specific sample result.

  • QC Samples: Low, medium, and high Quality Control samples must be interspersed every 15 clinical samples to verify ongoing instrument stability.

References

  • Diagnosis and therapeutic monitoring of invasive candidiasis by rapid enzymatic detection of serum D-arabinitol - PubMed (nih.gov).5

  • Evaluation of serum D-arabinitol as a diagnostic test for invasive candidiasis in the urinary tract - PubMed (nih.gov). 6

  • D-Arabinitol, Urine - Candida - Preventive Tests - AthensLab. 2

  • A Rapid, Automated Enzymatic Fluorometric Assay for Determination of d-Arabinitol in Serum - ASM Journals.3

  • Diagnosis of Invasive Candidiasis: From Gold Standard Methods to Promising Leading-edge Technologies - SciSpace.1

  • Gas chromatographic determination of D-arabinitol/L-arabinitol ratios in urine: a potential method for diagnosis of disseminated candidiasis - PubMed Central (nih.gov).4

  • Urine d-Arabinitol/l-Arabinitol Ratio in Diagnosis of Invasive Candidiasis in Newborn Infants - PubMed Central (nih.gov). 8

  • Urine D-arabinitol/L-arabinitol ratios of all analyzed samples in different study groups - ResearchGate.7

Sources

Method

Quantitative analysis of D-arabinitol enantiomers using 13C5

Application Note: Quantitative Isotope-Dilution GC-MS Analysis of D- and L-Arabinitol Enantiomers Scientific Rationale & Clinical Context D-arabinitol is a highly specific, five-carbon sugar alcohol (pentitol) produced b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Isotope-Dilution GC-MS Analysis of D- and L-Arabinitol Enantiomers

Scientific Rationale & Clinical Context

D-arabinitol is a highly specific, five-carbon sugar alcohol (pentitol) produced by several pathogenic Candida species, making it a critical metabolic biomarker for the early detection of invasive candidiasis[1]. However, human mammalian metabolism naturally produces its stereoisomer, L-arabinitol, via the pentose phosphate pathway, which is subsequently excreted in urine and present in serum[2].

Because both enantiomers are cleared via glomerular filtration, absolute concentrations of total arabinitol can be artificially elevated by underlying patient renal dysfunction, leading to false-positive diagnoses. To circumvent this physiological variable, the clinical diagnostic standard relies on determining the precise D-arabinitol to L-arabinitol (D-/L-) ratio[3].

Accurate quantification requires resolving these identical-mass enantiomers while correcting for matrix effects and derivatization variability. This is achieved using Chiral Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Isotope Dilution Mass Spectrometry (IDMS), utilizing uniformly labeled 13C5-D-arabinitol as an internal standard[4]. The 13C5 internal standard co-elutes with the target analytes and undergoes identical ionization, providing a robust, self-validating correction for any analytical variance[5].

MetabolicOrigin Host Human Host (Normal Metabolism) L_Arab L-Arabinitol (Endogenous) Host->L_Arab Pentose Phosphate Pathway Pathogen Candida spp. (Invasive Infection) D_Arab D-Arabinitol (Fungal Biomarker) Pathogen->D_Arab D-Arabitol Dehydrogenase Ratio D-/L-Arabinitol Ratio (Diagnostic Metric) L_Arab->Ratio D_Arab->Ratio

Fig 1: Metabolic origins of arabinitol enantiomers and their diagnostic convergence.

Experimental Causality & Methodological Design

As a Senior Application Scientist, it is critical to understand why specific sample preparation and analytical techniques are chosen for this workflow:

  • Internal Standardization (13C5-D-arabinitol): U-13C5-D-arabinitol is spiked into the sample prior to any processing. Because it contains five 13C atoms, its mass is shifted by +5 Da, preventing isotopic cross-talk with the endogenous unlabelled arabinitol[4]. It accounts for evaporative losses, derivatization efficiency, and MS ion suppression.

  • Derivatization Strategy (TFAA): Arabinitol is a highly polar molecule with five hydroxyl groups, rendering it non-volatile and unsuitable for direct GC analysis. We utilize Trifluoroacetic anhydride (TFAA) to convert these hydroxyls into trifluoroacetate esters[6]. TFAA derivatization is rapid, highly efficient, and significantly lowers the boiling point of the analyte while preserving the chiral centers necessary for enantiomeric resolution[6].

  • Chiral Separation Mechanism: A cyclodextrin-based chiral capillary column (e.g., Beta-Dex 120) is employed[3]. The chiral recognition mechanism relies on the inclusion of the TFA-derivatized enantiomers into the cyclodextrin cavity. Transient diastereomeric interactions cause L-arabinitol to elute slightly earlier than D-arabinitol, allowing baseline resolution[6].

Materials and Reagents

  • Standards: D-arabinitol and L-arabinitol analytical standards (>99% purity).

  • Internal Standard (IS): U-13C5-D-arabinitol (Isotopic enrichment >98%)[4].

  • Reagents: Trifluoroacetic anhydride (TFAA, GC grade), Ethyl acetate (anhydrous), Methanol (LC-MS grade).

  • Equipment: GC-MS system equipped with an Electron Impact (EI) source and a Beta-Dex 120 fused silica capillary column (30 m × 0.25 mm ID, 0.25 µm film)[3].

Step-by-Step Protocol: Self-Validating IDMS Workflow

This protocol is designed as a self-validating system. By integrating specific quality control checkpoints, the assay continuously verifies its own extraction efficiency and instrument suitability.

Step 1: Sample Aliquoting & Spiking

  • Transfer 100 µL of biological fluid (urine or serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 13C5-D-arabinitol Internal Standard working solution (e.g., 50 µmol/L in water).

  • Self-Validation Checkpoint: Prepare a parallel "Blank Matrix" sample spiked only with the IS to monitor for endogenous interferences.

Step 2: Deproteinization & Extraction

  • Add 400 µL of ice-cold methanol to the sample to precipitate proteins.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 400 µL of the cleared supernatant to a clean glass GC vial.

Step 3: Evaporation & Drying

  • Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.

  • Critical Causality: Absolute dryness is mandatory. Any residual water will rapidly hydrolyze the TFAA derivatization reagent in the next step, leading to poor yield and peak tailing.

Step 4: Derivatization

  • Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue[6].

  • Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature. Evaporate the excess TFAA under nitrogen gas (in a fume hood) to prevent degradation of the GC column phase.

  • Reconstitute the derivatized sample in 100 µL of anhydrous ethyl acetate.

Step 5: GC-MS Analysis

  • Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Initial temperature 70°C (hold 1 min), ramp at 8°C/min to 190°C, hold for 5 min[3].

  • MS Parameters: Operate in Electron Impact (EI) mode (70 eV). Use Selected Ion Monitoring (SIM) to maximize sensitivity.

AnalyticalWorkflow Sample 1. Sample Aliquot (Urine/Serum) Spike 2. Isotope Spiking (Add 13C5-D-Arabinitol) Sample->Spike Prep 3. Deproteinization (Methanol Extraction) Spike->Prep Dry 4. Evaporation (N2 Gas at 40°C) Prep->Dry Deriv 5. Derivatization (TFAA at 60°C) Dry->Deriv GCMS 6. Chiral GC-MS (Beta-Dex 120 Column) Deriv->GCMS Quant 7. IDMS Quantitation (Ratio Calculation) GCMS->Quant

Fig 2: Step-by-step IDMS sample preparation and GC-MS analytical workflow.

Data Presentation & Quantitative Parameters

To ensure robust quantitation, both a quantifier ion (for integration) and a qualifier ion (for peak purity verification) must be monitored. The pentakis(trifluoroacetyl)arabinitol derivative yields characteristic fragments via the loss of a trifluoroacetate radical [M - CF3COO]+.

Table 1: GC-MS SIM Parameters and Analyte Characteristics

AnalyteBiological RoleElution OrderQuantifier Ion (m/z)Qualifier Ion (m/z)Calibration Range
L-Arabinitol-TFA Endogenous Metabolite13195190.5 - 100 µmol/L
D-Arabinitol-TFA Fungal Biomarker23195190.5 - 100 µmol/L
13C5-D-Arabinitol-TFA Internal Standard2 (Co-elutes with D)324524Spiked at 20 µmol/L

Self-Validation Protocol: The assay is considered valid only if the qualifier/quantifier ion ratio for the endogenous peaks matches the reference standard within ±15%, and the absolute peak area of the 13C5 internal standard does not deviate by more than 20% from the mean of the calibration curve, ensuring extraction recovery is optimal.

Conclusion

The utilization of 13C5-D-arabinitol as an internal standard in chiral GC-MS provides a highly sensitive, matrix-independent platform for quantifying the D-/L-arabinitol ratio. By relying on isotope dilution, the method inherently corrects for variations in TFAA derivatization efficiency and MS ionization, yielding a self-validating diagnostic tool capable of identifying invasive candidiasis prior to the onset of positive blood cultures.

References

  • Omics and Multiomics-Based Diagnostics for Invasive Candidiasis: Toward Precision Medicine Source: PMC (National Institutes of Health) URL:[Link]

  • Diagnosis of disseminated candidiasis by measurement of urine D-arabinitol/L-arabinitol ratio Source: Academia.edu URL:[Link]

  • Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine Source: DiVA Portal URL:[Link]

  • Synthesis and Characterization of Molecularly Imprinted Polymer as Adsorbent for D-arabinitol Source: IMIST (Moroccan Journal of Chemistry) URL:[Link]

  • Gas chromatographic determination of D-/L-arabinitol ratio in healthy Polish children Source: PubMed (National Institutes of Health) URL:[Link]

  • Stable Isotopes for Mass Spectrometry Source: Chromachemie Laboratory URL:[Link]

  • Stable Isotope-Labeled Products For Metabolic Research Source: Chromservis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting D-Arabinitol-13C5 signal suppression in LC-MS

Technical Support Center: Troubleshooting D-Arabinitol-13C5 Signal Suppression in LC-MS Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting D-Arabinitol-13C5 Signal Suppression in LC-MS

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantification of highly polar sugar alcohols. D-Arabinitol is a critical biomarker for invasive candidiasis and a key metabolite in the pentose phosphate pathway[1][2]. To ensure accurate quantification, D-Arabinitol-13C5 is universally employed as a stable isotope-labeled internal standard (SIL-IS).

However, researchers often experience sudden losses in SIL-IS signal intensity when analyzing complex biological matrices (e.g., plasma, urine, or cell culture media). This guide provides a mechanistic understanding and self-validating protocols to diagnose and eliminate ion suppression.

The Causality of Ion Suppression in ESI-MS

Q: Why does the signal for my internal standard, D-Arabinitol-13C5, drop specifically in biological samples but not in neat solvent?

A: This is the classic "matrix effect," specifically ion suppression. In Electrospray Ionization (ESI), analytes and matrix components co-elute and compete for access to the droplet surface and available charge during the desolvation process[3]. Because D-arabinitol is highly polar and lacks easily ionizable functional groups (it only possesses hydroxyl groups), it is at a severe disadvantage when competing against highly surface-active or easily ionizable matrix components like phospholipids or residual salts[4]. If your D-Arabinitol-13C5 elutes in a "suppression zone," its ionization efficiency plummets, leading to a loss of signal and compromised quantitative accuracy.

ESI_Mechanism A LC Effluent (Analyte + Matrix) B ESI Droplet Formation (High Voltage Applied) A->B C Droplet Shrinkage (Solvent Evaporation) B->C D Surface Charge Competition C->D E Matrix Components (High Affinity/Lipids) D->E Dominates F D-Arabinitol-13C5 (Low Affinity/Polar) D->F Suppressed G Successful Ionization (Matrix Ions) E->G H Signal Suppression (Neutralized Analyte) F->H

Mechanism of ESI ion suppression where matrix components outcompete D-Arabinitol-13C5.

Diagnostic Workflows: Mapping the Matrix Effect

Q: How can I definitively prove that matrix effects are causing my D-Arabinitol-13C5 signal loss, and how do I locate the suppression zones?

A: You must map the chromatographic run using a Post-Column Infusion (PCI) experiment[5]. This self-validating protocol isolates the chromatographic separation of the matrix from the continuous ionization of the analyte, allowing you to visually pinpoint where suppression occurs.

Protocol: Post-Column Infusion for Matrix Effect Mapping

  • Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-connector positioned just before the MS source inlet.

  • Infusion: Continuously infuse a pure solution of D-Arabinitol-13C5 (e.g., 100 ng/mL in mobile phase) at a low flow rate (e.g., 10 µL/min) directly into the MS.

  • Baseline Establishment: Run your standard LC gradient without injecting a sample (blank injection). You should observe a steady, elevated baseline for the D-Arabinitol-13C5 MRM transition.

  • Matrix Injection: Inject a representative blank matrix extract (e.g., extracted blank plasma) using your standard LC method.

  • Observation: Monitor the D-Arabinitol-13C5 baseline. Any negative dips in the baseline indicate zones of ion suppression caused by co-eluting matrix components[3].

  • Action: If the retention time of your target D-arabinitol peak falls within one of these dips, you must alter your chromatography or sample preparation.

Chromatographic and Sample Preparation Solutions

Q: My D-Arabinitol-13C5 elutes exactly in a suppression zone. Should I change my LC gradient or my sample extraction?

A: You should evaluate both, but sample preparation is often the most robust long-term fix[4]. D-arabinitol is highly polar, meaning it elutes very early in standard Reversed-Phase (RP) chromatography, right alongside unretained salts and polar matrix interferences.

Strategy 1: Shift to HILIC Chromatography Instead of RP, use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds like D-arabinitol much longer, eluting them well past the void volume where most suppressing salts elute. Ensure your mobile phase contains adequate buffer (e.g., 10 mM Ammonium Acetate, pH 9.0) to maintain consistent ionization.

Strategy 2: Enhanced Sample Cleanup Protein precipitation (PPT) leaves a massive amount of phospholipids in the extract. Switch to Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove these lipids[6].

Table 1: Quantitative Comparison of Sample Preparation Strategies on D-Arabinitol-13C5 Matrix Factor (MF)

Sample Prep MethodMatrix Factor (MF)*Recovery (%)Phospholipid RemovalRecommendation for D-Arabinitol
Protein Precipitation (Acetonitrile)0.45 (Severe Suppression)95%LowNot recommended for ESI-MS without HILIC.
Liquid-Liquid Extraction (Ethyl Acetate)0.88 (Mild Suppression)65%HighGood cleanup, but poor recovery for polar sugar alcohols.
Supported Liquid Extraction (SLE)0.92 (Minimal Suppression)82%HighExcellent balance of cleanup and recovery.
Solid Phase Extraction (Polymeric WAX)0.98 (No Suppression)89%Very HighOptimal . Removes anionic interferences and lipids.

*Matrix Factor (MF) = Peak response in presence of matrix / Peak response in neat solvent. MF < 0.8 indicates significant suppression.

Troubleshooting_Tree Start Signal Drop Detected in D-Arabinitol-13C5 PCI Run Post-Column Infusion Start->PCI CheckDip Is Analyte in Suppression Zone? PCI->CheckDip YesZone Yes: Matrix Interference CheckDip->YesZone Baseline Dips NoZone No: Instrument Issue CheckDip->NoZone Steady Baseline Action1 Optimize Sample Prep (Use SPE/SLE) YesZone->Action1 Action2 Switch to HILIC Chromatography YesZone->Action2 Action3 Clean ESI Source & Check Tuning NoZone->Action3

Systematic decision tree for diagnosing and resolving LC-MS signal suppression.

Instrument Maintenance & Source Optimization

Q: I've optimized my chromatography and sample prep, but the signal is still drifting over the batch. What is happening?

A: This indicates progressive contamination of the ESI source[7][8]. As matrix components build up on the corona needle, spray shield, or capillary entrance, the ionization efficiency degrades over time.

  • Self-Validating Check: Inject a neat standard of D-Arabinitol-13C5 at the beginning and end of the batch. If the absolute area drops by >15%, source contamination is the culprit.

  • Solution: Implement a rigorous cleaning schedule. Clean the ion source weekly. Furthermore, optimize your source temperature and gas flows. Sugar alcohols require sufficient desolvation temperature (e.g., 350-400°C) to fully evaporate the highly aqueous droplets typical of HILIC mobile phases, but excessive heat can cause thermal degradation[8].

References

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis Source: amsbiopharma.com URL:[Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories Source: zefsci.com URL: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions Source: restek.com URL:[Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide Source: shimadzu.com URL:[Link]

  • Mass spectrometry as a quantitative tool in plant metabolomics Source: royalsocietypublishing.org URL:[Link]

  • Biochemical Characterization of the CDP-d-Arabinitol Biosynthetic Pathway Source: asm.org URL:[Link]

  • Development of novel methods for the analysis of root exudates Source: boku.ac.at URL:[Link]

Sources

Optimization

D-Arabinitol-13C5 storage conditions and long-term stability

Welcome to the Technical Support Center for Isotope-Labeled Carbohydrate Standards. As a Senior Application Scientist, I have designed this guide to address the nuanced physical, chemical, and biological variables that i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotope-Labeled Carbohydrate Standards. As a Senior Application Scientist, I have designed this guide to address the nuanced physical, chemical, and biological variables that impact the integrity of D-Arabinitol-13C5 .

D-Arabinitol is a 5-carbon sugar alcohol and a critical clinical biomarker for invasive Candida infections[1]. In mass spectrometry (LC-MS/MS and GC-MS/MS), D-Arabinitol-13C5 serves as a gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction recovery[2]. However, its polyol structure makes it uniquely susceptible to specific degradation pathways if handled improperly.

Below is our comprehensive troubleshooting guide, structured to provide you with field-proven insights and self-validating protocols.

SECTION 1: Physicochemical Properties & Storage Causality

To maintain isotopic fidelity and chemical integrity, you must understand the causality behind our storage recommendations. Sugar alcohols are highly hygroscopic and serve as primary carbon sources for environmental microbes.

Table 1: Quantitative Storage & Solubility Parameters

ParameterSpecificationCausality & Scientific Rationale
Solid Storage -20°C, desiccatedPrevents moisture absorption (hygroscopicity) which can lead to micro-environments conducive to bacterial/fungal growth.
Aqueous Solubility ~10 - 20 mg/mLHighly soluble in water and PBS (pH 7.2). However, aqueous solutions lack antimicrobial properties.
Organic Solubility ~30 mg/mL (DMSO, DMF)Organic solvents prevent microbial growth but may cause physiological artifacts in downstream in vitro cell assays.
Aqueous Stock Storage -80°C (Long-term)Aqueous solutions stored at 4°C will degrade rapidly (>24 hours) due to microbial metabolism.
Isotopic Stability Covalently stable13C isotopes are integrated into the carbon backbone, preventing the isotopic exchange commonly seen with deuterium labels[3].

SECTION 2: Troubleshooting FAQs

Q1: I am losing D-Arabinitol-13C5 signal intensity in my LC-MS/MS calibration curves over the course of a week. Is the compound chemically degrading? A1: It is highly unlikely to be chemical degradation. D-Arabinitol is chemically stable under standard ambient conditions[4]. The rapid loss of signal in aqueous solutions is almost exclusively caused by microbial degradation . Sugar alcohols are preferred metabolic substrates for ubiquitous environmental fungi and bacteria. Fix: Never store aqueous working solutions at 4°C for more than 24 hours. Always sterile-filter (0.22 µm) your aqueous stocks and store aliquots at -80°C.

Q2: Why should I use D-Arabinitol-13C5 instead of a cheaper Deuterium-labeled (D-labeled) analog? A2: Isotope exchange. Deuterium labels placed on heteroatoms (like the five hydroxyl groups of a sugar alcohol) or adjacent to certain functional groups are highly labile. They will rapidly undergo proton/deuterium (H/D) exchange with protic solvents like water or methanol, leading to a complete loss of the mass shift required for MS/MS resolution[3]. The 13C5 label is built directly into the carbon backbone de novo, guaranteeing absolute isotopic stability regardless of the solvent matrix[3].

Q3: Can D-Arabinitol-13C5 react with other components in my biological matrix during storage? A3: Yes, under specific stress conditions. While polyols do not possess a carbonyl group (meaning they cannot undergo Maillard browning reactions like reducing sugars), they contain multiple reactive hydroxyl (-OH) groups. In complex biological matrices or formulation buffers containing carboxylic acids (e.g., glutamic acid), sugar alcohols can undergo esterification reactions over time, especially at elevated temperatures[5]. Always extract your samples immediately or store raw biological matrices at -80°C.

SECTION 3: Validated Experimental Protocols

A protocol is only as good as its ability to validate itself. The following workflows include built-in quality control steps.

Protocol A: Preparation of Microbial-Resistant Master Stocks (LC-MS/MS)

Objective: Create a 1 mg/mL SIL-IS stock that resists microbial degradation without utilizing MS-incompatible salts.

  • Equilibration: Remove the solid D-Arabinitol-13C5 vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents condensation of atmospheric moisture onto the hygroscopic powder).

  • Solvent Preparation: Prepare a solvent mixture of 50% LC-MS Grade Methanol / 50% LC-MS Grade Water. (Causality: 50% Methanol is sufficient to act as a bacteriostatic/fungistatic agent while maintaining excellent polyol solubility).

  • Dissolution: Dissolve the solid to a concentration of 1 mg/mL. Vortex for 60 seconds.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial.

  • Aliquoting: Dispense into 50 µL single-use aliquots in low-bind microcentrifuge tubes.

  • Storage: Flash-freeze on dry ice and transfer to -80°C.

Protocol B: Urine Extraction & Derivatization for GC-MS/MS

Objective: Extract D-Arabinitol from urine and volatilize it for GC-MS analysis.

  • Spiking: Spike 10 µL of the D-Arabinitol-13C5 internal standard (from Protocol A) into 100 µL of human urine.

  • Protein Precipitation: Add 400 µL of ice-cold Methanol. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying: Transfer the supernatant to a new glass vial and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. (Causality: Any residual water will quench the subsequent derivatization reaction).

  • Derivatization (Silylation): Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes. (Causality: Sugar alcohols are non-volatile. Silylation replaces the polar -OH protons with non-polar trimethylsilyl (TMS) groups, allowing the molecule to enter the gas phase without thermal decomposition)[2][6].

  • Analysis: Analyze 1 µL via GC-MS/MS. The 13C5 internal standard will co-elute perfectly with endogenous D-Arabinitol but will be shifted by +5 m/z.

SECTION 4: Visual Workflows & Logical Relationships

The following diagrams map out the critical pathways for handling and troubleshooting D-Arabinitol-13C5.

G Start Solid D-Arabinitol-13C5 (Store at -20°C) Solvent Dissolve in 50% MeOH or LC-MS Grade H2O Start->Solvent Filter Sterile Filter (0.22 µm) Prevent Microbial Growth Solvent->Filter Aliquots Create Single-Use Aliquots (Avoid Freeze-Thaw) Filter->Aliquots Storage Long-Term Storage (-80°C) Aliquots->Storage

Workflow for the preparation and long-term storage of D-Arabinitol-13C5 standard solutions.

Troubleshooting Issue Loss of D-Arabinitol-13C5 Signal in LC-MS/MS Check1 Is aqueous stock stored at 4°C for > 24 hours? Issue->Check1 Path1 Microbial Degradation (Microbes consumed polyol) Check1->Path1 Yes Check2 Are there co-eluting matrix components (e.g., amino acids)? Check1->Check2 No Solution Use -80°C storage, sterile filtration & fresh prep Path1->Solution Path2 Ion Suppression or Esterification Reactions Check2->Path2 Yes Path2->Solution

Decision tree for troubleshooting D-Arabinitol-13C5 signal attenuation in mass spectrometry.

References

  • National Institutes of Health (PMC). (2024). Identification of sorbitol esterification of glutamic acid by LC-MS/MS in a monoclonal antibody stability assessment. Retrieved from:[Link]

  • DiVA Portal. Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine. Retrieved from: [Link]

  • Royal Society Publishing. (2016). Mass spectrometry as a quantitative tool in plant metabolomics. Retrieved from:[Link]

  • National Institutes of Health (PMC). Silver nanoparticles (AgNPs) based selective colorimetric sensor for the detection of D-arabinitol in a urine sample. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Background Noise in D-Arabinitol-13C5 Mass Spectra

Welcome to the Technical Support Center for D-Arabinitol mass spectrometry analysis. D-Arabinitol is a critical pentitol biomarker utilized in clinical diagnostics (e.g., for invasive candidiasis) and untargeted metabolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for D-Arabinitol mass spectrometry analysis. D-Arabinitol is a critical pentitol biomarker utilized in clinical diagnostics (e.g., for invasive candidiasis) and untargeted metabolomics[1]. To ensure accurate quantification, D-Arabinitol-13C5 is employed as a stable isotope-labeled internal standard (IS). However, due to its low molecular weight and the complex biological matrices (urine, serum) it is found in, analysts frequently encounter high background noise that compromises the Signal-to-Noise (S/N) ratio and Limits of Detection (LOD).

This guide provides field-proven troubleshooting strategies, addressing the causality behind chemical and instrumental noise, and offers self-validating protocols to restore assay integrity.

G Sample Biological Sample (Urine/Serum) Spike Spike IS: D-Arabinitol-13C5 Sample->Spike Prep Sample Prep: SPE & Derivatization Spike->Prep Chiral Chiral Chromatography (GC or LC) Prep->Chiral MS Mass Spectrometry (MRM or SIM) Chiral->MS Quant Quantification (Ratio D-Ara/13C5-Ara) MS->Quant

Analytical workflow for D-Arabinitol quantification using isotope dilution mass spectrometry.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a high, continuous baseline noise in the low m/z range during GC-MS analysis of D-Arabinitol-13C5?

Causality: D-Arabinitol is a non-volatile polyol and requires chemical derivatization (typically silylation with BSTFA/TMCS or acetylation) prior to GC-MS analysis to increase volatility and thermal stability[2]. If excess derivatization reagents are injected into the GC-MS, the electron ionization (EI) source continuously fragments them. This saturates the detector with low-mass ions (e.g., m/z 73 for the trimethylsilyl cation), creating a high chemical background that masks the target fragments of the 13C5 internal standard. Solution: Ensure complete evaporation of the extraction solvent prior to derivatization. Post-derivatization, gently evaporate the excess reagent under a nitrogen stream and reconstitute the sample in a non-interfering injection solvent (e.g., hexane). Self-Validation: Inject a derivatized solvent blank; the baseline at m/z 73 should return to instrument baseline levels before the analyte retention time.

Q2: In LC-MS/MS, my D-Arabinitol-13C5 MRM transitions show elevated baseline noise and poor signal-to-noise (S/N) ratios. How can I resolve this?

Causality: Elevated baseline noise in atmospheric pressure ionization (ESI or APCI) is often a symptom of incomplete desolvation or the formation of solvent clusters in the ion source[3]. When the cone gas flow or source temperature is insufficient, solvent droplets are not fully evaporated. These clusters enter the mass analyzer, creating a broad spectrum of background ions that interfere with the low-mass MRM transitions typical for small molecules. Solution: Optimize the cone gas flow rate and source temperature. Systematically increasing the cone gas flow (e.g., from 150 L/hr to 350 L/hr) enhances the evaporation of solvent droplets, significantly reducing the presence of solvent clusters and interfering ions, thereby improving the S/N ratio.

Q3: I am detecting isobaric interference in the D-Arabinitol-13C5 channels. Could the endogenous sample matrix be causing this?

Causality: Yes. Biological matrices like urine and serum contain a complex mixture of endogenous polyols, including L-arabinitol, ribitol, and xylitol. While the 13C5 isotope label shifts the mass of the internal standard by +5 Da, the heavy isotopic envelopes of highly abundant, co-eluting matrix compounds can still cause isobaric interference. Furthermore, L-arabinitol and D-arabinitol are enantiomers; without chiral separation, they co-elute, and matrix suppression can artificially inflate the background noise relative to the signal[1]. Solution: Implement chiral gas or liquid chromatography to separate D- and L-arabinitol[1]. Additionally, utilize Solid-Phase Extraction (SPE) to remove matrix salts, proteins, and competing carbohydrates prior to injection.

Logical Troubleshooting Framework

G Start High Background Noise in D-Arabinitol-13C5 MS Isolate Isolate Source: Chemical vs. Instrumental Start->Isolate Chem Chemical Noise (Matrix, Solvents, Deriv.) Isolate->Chem Inst Instrumental Noise (Source, Detector, Column) Isolate->Inst Chem_Matrix Matrix Effects (Urine/Serum Polyols) Chem->Chem_Matrix Chem_Deriv Derivatization Byproducts Chem->Chem_Deriv Inst_Source Ion Source Contamination Inst->Inst_Source Inst_Gas Suboptimal Desolvation Gas Inst->Inst_Gas Action_SPE Optimize SPE/LLE Clean-up Chem_Matrix->Action_SPE Action_Reagent Evaporate Excess Reagents Chem_Deriv->Action_Reagent Action_Clean Clean Source & Bake Column Inst_Source->Action_Clean Action_Gas Increase Cone Gas & Temp Inst_Gas->Action_Gas

Decision tree for isolating and resolving MS background noise sources.

Quantitative Data: Noise Sources and Mitigation Parameters

The following table summarizes the quantitative parameters and expected outcomes when optimizing methods to reduce background noise for D-Arabinitol-13C5.

Noise SourceAnalytical PlatformManifestation / MetricMitigation StrategyExpected S/N Improvement
Derivatization Reagents GC-MSHigh baseline at m/z 73 (TMS) or m/z 43 (Acetyl)Evaporate excess reagent; increase initial GC oven temp by 10°C.3x to 5x
Co-eluting Polyols LC-MS/MS & GC-MSIsobaric interference; peak tailingUse chiral stationary phases; optimize gradient elution.Resolution > 1.5
Solvent Clusters LC-MS/MS (ESI)Elevated baseline across MRM channelsIncrease cone/desolvation gas flow (e.g., 150 to 350 L/hr).2x to 4x
Matrix Suppression LC-MS/MSReduced IS signal (<50% recovery)Implement SPE cleanup; dilute sample 1:5 if necessary.Recovery > 85%

Standardized Experimental Protocols

Protocol 1: Urine Sample Preparation and Derivatization for GC-MS

This protocol utilizes a self-validating internal standard spike to account for extraction losses and derivatization efficiency.

  • Aliquoting & Spiking: Pipette 100 µL of biological sample (urine/serum) into a 1.5 mL microcentrifuge tube. Spike with 10 µL of D-Arabinitol-13C5 internal standard solution (50 µg/mL in water).

  • Protein Precipitation: Add 400 µL of ice-cold mass-spectrometry grade methanol. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and insoluble matrix components.

  • Evaporation: Transfer the supernatant to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C. Critical Step: Any residual moisture will quench the silylation reaction, leading to poor signal and high noise.

  • Derivatization (Silylation): Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Seal the vial tightly.

  • Incubation: Incubate the mixture at 70°C for 30 minutes.

  • Validation Check: Inject a derivatized solvent blank (water substituted for urine) alongside the samples. The blank must show an S/N ratio of <3:1 at the expected retention time of D-Arabinitol-13C5 to validate the absence of chemical carryover.

Protocol 2: LC-MS/MS Ion Source Optimization for Noise Reduction

This protocol systematically eliminates solvent cluster background noise in ESI/APCI sources.

  • Direct Infusion: Prepare a 1 µg/mL solution of D-Arabinitol-13C5 in the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Infuse directly into the MS source at 10 µL/min using a syringe pump.

  • Baseline Monitoring: Monitor the target MRM transitions for the 13C5 isotope. Record the baseline noise amplitude.

  • Gas Flow Titration: Incrementally increase the desolvation (cone) gas flow rate from 150 L/hr up to 500 L/hr in 50 L/hr steps. Allow 1 minute of equilibration per step.

  • Temperature Adjustment: Concurrently adjust the source temperature (e.g., from 300°C to 450°C) to ensure complete desolvation without inducing thermal degradation of the analyte.

  • Validation Check: Plot the S/N ratio against the gas flow rate. Select the flow rate that maximizes the S/N ratio (typically around 350 L/hr for small polar analytes). The optimal setting is achieved when the background noise drops to a stable minimum without diminishing the absolute intensity of the analyte peak.

References

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification Waters Corporation URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL:[Link]

  • Diagnosis of disseminated candidiasis by measurement of urine D-arabinitol/L-arabinitol ratio Academia.edu / Journal of Clinical Microbiology URL:[Link]

  • Mass spectrometry as a quantitative tool in plant metabolomics National Institutes of Health (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of D-Arabinitol-13C5 Assays for Clinical Diagnostics

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and validation framework for the quantification of D-arabinitol in clinical samples, focusing...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for the quantification of D-arabinitol in clinical samples, focusing on the use of stable isotope dilution mass spectrometry with D-Arabinitol-13C5. As a Senior Application Scientist, my objective is not merely to present a protocol but to illuminate the scientific rationale behind each step, ensuring your laboratory can develop and validate a robust, accurate, and defensible diagnostic assay.

The Clinical Imperative: Why Quantify D-Arabinitol?

Invasive candidiasis is a severe and often fatal opportunistic infection, particularly in immunocompromised, critically ill, or post-surgical patient populations.[1][2] Traditional diagnostic methods, such as blood culture, suffer from low sensitivity (approximately 50%) and significant time delays, which can postpone the initiation of critical antifungal therapy.[3]

D-arabinitol, a five-carbon sugar alcohol, has emerged as a crucial biomarker for this condition. It is a metabolic byproduct of several pathogenic Candida species.[2][4][5] Consequently, elevated levels of D-arabinitol in patient serum or urine can serve as an early and non-invasive indicator of systemic infection, often detectable days before blood cultures turn positive.[2][6] However, the clinical utility of any biomarker is entirely dependent on the analytical integrity of the assay used to measure it. This guide focuses on establishing that integrity through rigorous validation.

The Gold Standard: Isotope Dilution Mass Spectrometry (ID-MS)

The most precise and accurate method for quantifying small molecules in a complex biological matrix is Isotope Dilution Mass Spectrometry (ID-MS). The core principle is the introduction of a known quantity of a stable, isotopically labeled version of the analyte—in this case, D-Arabinitol-13C5—at the very beginning of the sample preparation process.

The Causality of Superiority: This "heavy" internal standard is chemically identical to the endogenous ("light") D-arabinitol. Therefore, it behaves identically during every subsequent step: extraction, derivatization, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. By measuring the ratio of the light to heavy isotopes, we can calculate the absolute concentration of the endogenous analyte with exceptional precision, effectively nullifying matrix effects and procedural inconsistencies.[7]

G cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis MS Analysis Analyte Endogenous D-Arabinitol (Light) Spike Add Known Amount of D-Arabinitol-13C5 (Heavy) Mix Homogenized Mixture (Light + Heavy) Spike->Mix Spiking Extract Extraction & Cleanup (Proportional Loss Occurs) Mix->Extract Processing FinalExtract Final Extract Extract->FinalExtract MS Mass Spectrometer Separates by Mass FinalExtract->MS Ratio Measure Peak Area Ratio (Light / Heavy) MS->Ratio Calc Calculate Concentration Ratio->Calc

Caption: Principle of Stable Isotope Dilution Mass Spectrometry.

Comparison of Analytical Methodologies

While ID-MS with a 13C-labeled internal standard is superior, it is essential to understand the landscape of alternatives. Each method has its place, but for high-stakes clinical diagnostics, the trade-offs in accuracy and specificity become critical.

MethodPrincipleInternal StandardProsCons
ID-MS (LC-MS/MS or GC-MS) with D-Arabinitol-13C5 Mass spectrometry with a co-eluting, stable isotope-labeled internal standard.D-Arabinitol-13C5Gold Standard. Highest accuracy, precision, and specificity. Corrects for matrix effects and sample loss.[8]Higher instrument cost and complexity. Requires skilled operators.
GC-MS with other Internal Standards Mass spectrometry using a structurally similar but not isotopically identical internal standard.Erythritol, 2-deoxy-galactitol[9]Good specificity and sensitivity. Lower cost for internal standard.Does not perfectly correct for matrix effects or ionization differences. Potential for chromatographic separation from the analyte.
Enzymatic Assays (Fluorometric/Colorimetric) Enzymatic conversion of D-arabinitol produces a fluorescent or colored product that is measured.[10][11]NoneRapid, high-throughput, and suitable for standard clinical chemistry analyzers. Lower instrument cost.[10]Lower specificity; potential for cross-reactivity with other polyols.[12] Susceptible to interferences from the sample matrix.
(1,3)-β-D-Glucan (BDG) Assay Measures a pan-fungal cell wall component.N/ABroadly detects many fungal infections, not just Candida.Not specific to Candida. Can produce false positives.[13][14] Performance can be variable.[15]
Candida PCR Detects Candida-specific DNA in blood.N/AHigh sensitivity and can identify the specific species.Lack of standardized methods can lead to variability.[15] Distinguishing between colonization and invasive infection can be challenging.

A Self-Validating System: The Comprehensive Validation Protocol

A robust assay is a self-validating one. The following validation experiments are designed not just to meet regulatory standards, such as those from the FDA and CLSI, but to build a comprehensive understanding of the assay's performance and limitations.[16][17][18][19]

Specificity and Selectivity
  • Expertise & Experience: The primary challenge is interference. This can come from endogenous isomers (like L-arabinitol), structurally similar compounds, or matrix components that share the same mass transition. Proper chromatographic separation is non-negotiable.

  • Protocol:

    • Analyze Blank Matrix: Screen at least six unique lots of blank human serum or urine to assess for interfering peaks at the retention time of D-arabinitol and D-arabinitol-13C5.

    • Analyze Zero Samples: Analyze blank matrix spiked only with the D-arabinitol-13C5 internal standard to confirm its purity and ensure no contribution to the analyte signal.

    • Interference Testing: Spike high concentrations of potentially interfering substances (e.g., L-arabinitol, xylitol, other sugar alcohols) into the blank matrix and analyze. The D-arabinitol signal should remain within the baseline noise.

Calibration Curve and Linearity
  • Expertise & Experience: The goal is a reliable response function across the entire clinically relevant range. A linear, 1/x or 1/x² weighted regression is typically most appropriate for ID-MS data.

  • Protocol:

    • Prepare Calibrators: Create a series of at least 6-8 non-zero calibrators by spiking known concentrations of D-arabinitol into a surrogate matrix (e.g., charcoal-stripped serum). Spike all calibrators and QCs with the same, fixed concentration of D-arabinitol-13C5.

    • Analysis: Analyze the calibration curve at the beginning and end of each validation run.

    • Acceptance Criteria:

      • The correlation coefficient (R²) should be >0.99.

      • Back-calculated concentrations of each calibrator must be within ±15% of the nominal value (±20% for the lowest level).

      • At least 75% of calibrators must meet this criterion.

Accuracy and Precision
  • Expertise & Experience: This is the cornerstone of validation, demonstrating the assay's reproducibility and correctness. We use Quality Control (QC) samples prepared independently from the calibration standards.

  • Protocol:

    • Prepare QCs: Prepare QC samples in the relevant matrix at a minimum of four levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Mid QC

      • High QC (approx. 80% of the highest calibrator)

    • Intra-Assay (Within-Run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-Assay (Between-Run): Analyze the same QC levels across at least three different runs on three different days.

    • Acceptance Criteria:

      • Precision: The coefficient of variation (%CV) must be ≤15% for Low, Mid, and High QCs, and ≤20% for the LLOQ.

      • Accuracy: The mean calculated concentration must be within ±15% of the nominal value for Low, Mid, and High QCs, and within ±20% for the LLOQ.

Limit of Quantification (LOQ) and Detection (LOD)
  • Expertise & Experience: The LOQ is the lowest concentration you can report with confidence. It is not just about seeing a peak (LOD) but about quantifying it with acceptable accuracy and precision.

  • Protocol:

    • Estimate LOQ: Analyze a series of progressively lower concentration standards. The LOQ will be the lowest point that consistently meets the accuracy (±20%) and precision (≤20% CV) criteria.

    • Estimate LOD: The LOD can be determined by calculating the concentration that yields a signal-to-noise ratio of at least 3:1.

Matrix Effects and Recovery
  • Expertise & Experience: While the stable isotope internal standard is designed to compensate for these effects, it is imperative to quantify them. This ensures that the compensation is effective across different patient samples.

  • Protocol:

    • Prepare Three Sample Sets:

      • Set A: D-arabinitol and D-arabinitol-13C5 spiked in a pure solvent.

      • Set B: Blank matrix is extracted first, and then the same amounts of D-arabinitol and D-arabinitol-13C5 are spiked into the final extract (post-extraction spike).

      • Set C: D-arabinitol and D-arabinitol-13C5 are spiked into the matrix before extraction (pre-extraction spike).

    • Calculations:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

      • Internal Standard Normalized Matrix Factor: Calculate the matrix factor for the analyte and divide it by the matrix factor for the internal standard. A value close to 1.0 indicates effective compensation.

Stability
  • Expertise & Experience: Samples are rarely analyzed immediately. This validates the integrity of the analyte under real-world conditions of storage and handling.

  • Protocol:

    • Analyze Low and High QC samples after subjecting them to various conditions:

      • Bench-Top Stability: Left at room temperature for a defined period (e.g., 4-24 hours).

      • Freeze-Thaw Stability: Subjected to at least three freeze (-80°C) and thaw cycles.

      • Long-Term Stability: Stored at -80°C for an extended period (e.g., 1, 3, 6 months).

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal QC concentrations.

Visualizing the Validated Workflow

A validated method is more than a set of parameters; it is a controlled process from start to finish.

Caption: End-to-end workflow for D-Arabinitol-13C5 assay.

Conclusion

The quantification of D-arabinitol is a powerful tool in the early diagnosis of invasive candidiasis. However, its clinical power can only be realized through an assay of unimpeachable analytical quality. The use of a stable isotope-labeled internal standard, D-arabinitol-13C5, coupled with mass spectrometry, represents the pinnacle of analytical accuracy and precision for this application. By following a comprehensive validation protocol rooted in regulatory guidelines and sound scientific principles, laboratories can ensure that their results are not just numbers, but clinically reliable and actionable data. This commitment to quality is the foundation of trustworthy diagnostics and improved patient outcomes.

References

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link][16][18]

  • Stradomska, T. J., & Mielniczuk, Z. (2010). Determination of urinary D-/L-arabinitol ratios as a biomarker for invasive candidiasis in children with cardiac diseases. Journal of Medical Microbiology, 59(12), 1490–1496. [Link][1]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Food and Drug Administration. [Link][17]

  • BioPharma PEG. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][20]

  • Christensson, B., Sigmundsdottir, G., & Larsson, L. (1999). D-arabinitol--a marker for invasive candidiasis. Medical Mycology, 37(6), 391–396. [Link][2]

  • ResearchGate. (n.d.). D-arabinitol - a marker for invasive candidiasis | Request PDF. [Link][5][6]

  • IFM Lab. (n.d.). D-arabinitol. [Link][4]

  • CLSI. (2022). C62 | Liquid Chromatography-Mass Spectrometry Methods. Clinical and Laboratory Standards Institute. [Link][19]

  • ANSI Webstore. (2014). C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link][21]

  • The Association for Diagnostics & Laboratory Medicine (formerly AACC). (2016). CLSI C62-A: A New Standard for Clinical Mass Spectrometry. Oxford Academic. [Link][8]

  • LCGC International. (2026). New Guidelines Assist in Use of MS in Clinical Lab. [Link][22]

  • Hara, K., et al. (1988). Clinical significance of measurement of serum D-arabinitol levels in candiduria patients. Nihon Hinyokika Gakkai Zasshi, 79(11), 1835-1841. [Link][10]

  • Miyazaki, T., et al. (1990). [Comparison of D-arabinitol, candida antigen, and beta-glucan, measured by the chromogenic limulus assay, in the rabbit model of systemic candidiasis]. Kansenshogaku Zasshi, 64(4), 474-478. [Link][23]

  • Walsh, T. J., et al. (1995). Serum D-arabinitol measured by automated quantitative enzymatic assay for detection and therapeutic monitoring of experimental disseminated candidiasis: correlation with tissue concentrations of Candida albicans. Journal of Medical and Veterinary Mycology, 33(6), 389-396. [Link][11]

  • ResearchGate. (n.d.). Calibration curve for the assay of d-arabinitol in spiked human serum. [Link][12]

  • Roboz, J., Suzuki, R., & Holland, J. F. (1980). Quantification of arabinitol in serum by selected ion monitoring as a diagnostic technique in invasive candidiasis. Journal of Clinical Microbiology, 12(4), 594–601. [Link][9]

  • Fahlgren, A. (2014). Establishment and validation of a gas chromatography/mass spectrometry method for determination of D-/L-arabinitol in urine as a diagnostic tool for invasive Candida infection. DiVA portal. [Link][3]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information. [Link][7]

  • Avni, T., et al. (2016). Diagnostic Accuracy of Fungal Biomarkers for Invasive Candidiasis: A Systematic Review and Meta-Analysis. Journal of Clinical Microbiology, 54(7), 1635-1643. [Link][13]

  • Pappas, P. G., et al. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1–e50. [Link][15]

  • MycoAcademy. (2025). 2025 global Candida guidelines. [Link][14]

Sources

Comparative

Assessing Isotopic Purity of D-Arabinitol-13C5 Reference Materials: A Comparative Guide for Clinical Diagnostics

As clinical diagnostics and metabolomics increasingly rely on high-throughput mass spectrometry, the analytical integrity of internal standards has never been more critical. For researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

As clinical diagnostics and metabolomics increasingly rely on high-throughput mass spectrometry, the analytical integrity of internal standards has never been more critical. For researchers and drug development professionals quantifying D-arabinitol—a primary biomarker for invasive fungal infections—the choice of a stable isotope-labeled internal standard (SIL-IS) directly dictates assay reliability.

This guide provides an authoritative comparison of D-Arabinitol-13C5 reference materials, exploring the mechanistic impact of isotopic purity on quantitative accuracy and detailing a self-validating protocol for its assessment.

The Diagnostic Role of D-Arabinitol and the Need for SIL-IS

D-arabinitol is a five-carbon sugar alcohol produced via the pentose phosphate pathway by most pathogenic Candida species. In clinical settings, elevated D-arabinitol/L-arabinitol or D-arabinitol/creatinine ratios in human serum or urine serve as a highly specific biomarker for invasive candidiasis, particularly in immunocompromised patients 1[1].

Because endogenous concentrations must be measured with extreme precision, clinical laboratories rely on Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 2[2]. To correct for variable matrix effects, ion suppression, and extraction losses, samples are spiked with D-Arabinitol-13C5 prior to sample preparation.

G Candida Candida Species (Invasive Infection) Metabolism Carbohydrate Metabolism Candida->Metabolism D_Arabinitol Endogenous D-Arabinitol Metabolism->D_Arabinitol Production Sample Patient Sample (Serum/Urine) D_Arabinitol->Sample Accumulation Spike Spike with D-Arabinitol-13C5 IS Sample->Spike GCMS GC-MS / LC-MS Quantitation Spike->GCMS Ratio Analysis

Fig 1: Diagnostic workflow of invasive candidiasis utilizing D-Arabinitol-13C5.

The Mechanistic Impact of Isotopic Purity

Isotopic purity refers to the mole fraction of the fully labeled target isotopologue (M+5) relative to partially labeled (M+1 to M+4) and unlabeled (M+0) species 3[3].

The Causality of Interference: If a D-Arabinitol-13C5 reference material possesses low isotopic purity (e.g., >0.5% M+0), the unlabeled fraction directly contributes to the endogenous D-arabinitol signal. Because the SIL-IS is often spiked at concentrations much higher than the assay's Limit of Quantitation (LOQ), even a 1% M+0 impurity can artificially inflate the measured endogenous concentration. This "cross-talk" alters the calibration curve intercept, potentially pushing a patient's diagnostic ratio above the clinical threshold and triggering a false-positive diagnosis 4[4].

Comparative Analysis: Premium CRM vs. Standard Synthetic Batches

When sourcing D-Arabinitol-13C5, laboratories must choose between Certified Reference Materials (CRMs) and standard synthetic batches. The table below summarizes the quantitative differences and their impact on bioanalysis.

ParameterPremium CRM D-Arabinitol-13C5Standard Synthetic D-Arabinitol-13C5Impact on Bioanalysis
Isotopic Purity (M+5) > 99.0%95.0% - 97.0%High purity ensures maximum signal-to-noise for the IS channel, reducing assay variance.
Unlabeled Content (M+0) < 0.1%0.5% - 1.5%M+0 directly interferes with endogenous D-arabinitol quantification, raising the LOD/LOQ.
Chemical Purity > 99.0% (qNMR/MB)~ 95.0% (LC-UV/ELSD)Chemical impurities can cause localized ion suppression in the MS source.
Traceability ISO 17034 / ISO/IEC 17025Standard COACRMs provide defined uncertainty budgets required for regulated clinical trials.

Self-Validating Protocol: HR-LC-MS Isotopic Purity Assessment

To independently verify the isotopic purity of a D-Arabinitol-13C5 batch, laboratories must utilize High-Resolution Mass Spectrometry (HRMS). Nominal mass instruments (like single quadrupoles) cannot distinguish between true carbon-13 isotopes and isobaric interferences (e.g., natural 15 N or 18 O contributions from co-eluting matrix contaminants) 5[5].

The following step-by-step methodology is designed as a self-validating system , ensuring that instrumental artifacts do not skew the final purity calculation.

G Prep Sample Preparation (1-10 ppm to avoid saturation) LC HILIC LC Separation (Resolve isobaric impurities) Prep->LC HRMS HRMS Acquisition (Resolve isotopic fine structure) LC->HRMS EIC Extract Ion Chromatograms (M+0 to M+5 species) HRMS->EIC Calc Isotopic Purity Calculation (Correct natural abundance) EIC->Calc

Fig 2: Step-by-step LC-MS workflow for determining the isotopic purity of reference materials.

Step 1: System Suitability & Self-Validation Check
  • Action: Inject a 5 ppm solution of unlabeled D-Arabinitol.

  • Causality: Before analyzing the labeled compound, you must prove the MS detector is operating within its linear dynamic range. Calculate the natural isotopic distribution (M+1 and M+2) of the unlabeled standard. It must match theoretical values (e.g., ~5.5% for M+1 based on 5 carbons) within ±5%. If the M+1 is artificially high, the detector is saturated, which will invalidate the subsequent 13 C_5 measurement by flattening the M+5 peak apex.

Step 2: Sample Preparation
  • Action: Dilute the D-Arabinitol-13C5 standard in LC-MS grade solvent (e.g., 50:50 Methanol:Water) to a strict final concentration of 1 to 10 ppm.

  • Causality: Maintaining a low concentration prevents the aforementioned detector saturation and minimizes the formation of complex solvent adducts or dimers (e.g.,[2M-H] ) that complicate spectral interpretation.

Step 3: Chromatographic Separation
  • Action: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Causality: D-arabinitol is highly polar and retains poorly on standard reversed-phase C18 columns. Chromatographic separation is non-negotiable; direct infusion introduces severe ion suppression and fails to separate the target from isomeric impurities that share the exact same m/z.

Step 4: HRMS Acquisition
  • Action: Operate the HRMS (ESI-TOF or Orbitrap) in negative electrospray ionization (ESI-) mode. Set mass resolution to 30,000 FWHM.

  • Causality: Sugar alcohols form stable deprotonated species[M-H] or acetate adducts [M+CH3COO] . High resolution is required to resolve the isotopic fine structure, isolating the 13 C labels from background noise 6[6].

Step 5: Data Extraction and Deconvolution
  • Action: Extract Ion Chromatograms (EICs) for the theoretical m/z of M+0 through M+5. Integrate the peak areas.

  • Calculation: Apply an isotopic distribution calculator to correct for the natural abundance of other isotopes (like 2 H and 18 O). The true isotopic purity is calculated as:

    IsotopicPurity(%)=(∑CorrectedArea(M+0toM+5)​CorrectedAreaM+5​​)×100

Conclusion

The diagnostic power of D-arabinitol in detecting invasive candidiasis is fundamentally tethered to the quality of the internal standard used during mass spectrometric quantitation. Substituting a premium CRM with a lower-tier synthetic batch introduces unacceptable levels of M+0 interference, directly compromising the assay's lower limit of quantitation. By employing rigorous, self-validating HR-LC-MS workflows, laboratories can confidently assess isotopic purity, ensuring their analytical data remains robust, compliant, and clinically actionable.

References

  • Title : D-arabinitol – a marker for invasive candidiasis | Source : Oxford Academic | URL : 4

  • Title : D-Arabinitol, Urine - Candida - Preventive Tests | Source : Diagnostiki Athinon | URL : 1

  • Title : Determination of Serum Arabinitol Levels by Mass Spectrometry in Patients With Postoperative Candidiasis | Source : PubMed | URL : 2

  • Title : Isotopic Purity Using LC-MS | Source : ResolveMass Laboratories Inc. | URL : 3

  • Title : CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS | Source : Almac Group | URL : 6

  • Title : Determination of Isotopic Purity by Accurate Mass LC/MS | Source : ResearchGate | URL :5

Sources

Validation

Evaluating D-Arabinitol-13C5: A Comparative Guide on Linearity, LOD, and Internal Standard Selection

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify trace-level carbohydrates and polyols in complex biological matrices. D-Arabinitol—a five-carbon suga...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to quantify trace-level carbohydrates and polyols in complex biological matrices. D-Arabinitol—a five-carbon sugar alcohol—is a critical biomarker. Specifically, an elevated D-arabinitol/L-arabinitol ratio in urine or serum is a highly specific clinical indicator of invasive candidiasis[1], and it serves as a key metabolite in pentose phosphate pathway metabolomics[2].

Accurate quantification of D-arabinitol at trace levels demands Isotope Dilution Mass Spectrometry (IDMS). This guide objectively evaluates the analytical performance of the stable isotope-labeled standard D-Arabinitol-13C5 , comparing its linearity and Limit of Detection (LOD) against alternative internal standards such as deuterium-labeled analogues (D-arabinitol-d7) and structural analogues (e.g., xylitol).

The Causality of Internal Standard Selection: 13C vs. Deuterium

In mass spectrometry, matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte—are the primary source of quantitative error. The choice of internal standard (IS) dictates the system's ability to self-correct for these fluctuations.

  • Structural Analogues (e.g., Xylitol): These compounds possess different chemical structures and therefore different chromatographic retention times than D-arabinitol. Consequently, they experience different matrix environments in the MS source, leading to poor correction of ionization variations.

  • Deuterium-Labeled Standards (D-Arabinitol-d7): While structurally identical to the target analyte, carbon-deuterium bonds are shorter and possess lower zero-point vibrational energy than carbon-hydrogen bonds. In high-resolution chromatography (especially chiral GC or HILIC LC), this causes a chromatographic isotope effect , where the deuterated standard elutes slightly earlier than the endogenous analyte. This temporal shift exposes the standard and analyte to different matrix effects, degrading linearity at the lower limits of quantification.

  • 13C-Labeled Standards (D-Arabinitol-13C5): Carbon-13 substitution does not significantly alter the molecule's physiochemical properties, dipole moment, or molar volume. D-Arabinitol-13C5 achieves perfect co-elution with endogenous D-arabinitol. This guarantees that both molecules are subjected to the exact same matrix suppression/enhancement, providing a self-validating correction system that maximizes linearity and lowers the functional LOD[3].

IsotopeEffect A Endogenous D-Arabinitol D Perfect Co-elution (Optimal Matrix Correction) A->D Baseline B 13C5-Labeled Standard B->D Achieves C Deuterium-Labeled Standard (d7) E Chromatographic Isotope Effect (RT Shift) C->E Suffers from

Caption: Logical relationship between internal standard isotope labeling and chromatographic co-elution.

Comparative Performance Data

When evaluating linearity and LOD, the choice of internal standard directly impacts the statistical reliability of the calibration curve. The table below summarizes the typical performance metrics when analyzing D-arabinitol in complex biological matrices (e.g., urine) using GC-MS[4][5].

Analytical ParameterD-Arabinitol-13C5D-Arabinitol-d7Xylitol (Structural Analogue)
Linearity ( R2 ) > 0.999> 0.995> 0.980
Retention Time Shift None (Perfect Co-elution)Minor Shift (0.05 - 0.2 min)Major Shift (> 0.5 min)
Matrix Effect Correction OptimalSub-optimal (due to RT shift)Poor
Typical LOD (GC-MS) 0.01 - 0.02 µmol/L0.02 - 0.05 µmol/L0.10 µmol/L
Precision (RSD %) < 5%8 - 12%> 15%

Data synthesis based on standard GC-MS validation protocols for polyol quantification.

Step-by-Step Methodology: Evaluating Linearity and LOD

To establish a self-validating analytical system, the following GC-MS protocol utilizes D-Arabinitol-13C5 to determine the LOD and linearity of D-arabinitol in a urine matrix. Because Candida species specifically produce the D-enantiomer while human metabolism produces both D- and L-enantiomers, chiral separation is mandatory[4].

Protocol: Chiral GC-MS Analysis of D-Arabinitol

Step 1: Calibration Curve Preparation Prepare a stock solution of unlabeled D-arabinitol in methanol. Create a six-point calibration curve spanning the expected biological range (e.g., 0.01, 0.05, 0.2, 1.0, 5.0, and 20.0 µmol/L).

Step 2: Internal Standard Spiking Add a fixed concentration of D-Arabinitol-13C5 (e.g., 1.0 µmol/L) to all calibration points, blanks, and biological samples. Causality: Spiking at the very beginning of the workflow ensures that any subsequent losses during extraction or derivatization are proportionately corrected by the 13C5 standard.

Step 3: Protein Precipitation & Extraction To 100 µL of urine, add 400 µL of ice-cold methanol. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean glass vial.

Step 4: Complete Desiccation Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Causality: D-arabinitol is highly polar. The subsequent derivatization step is highly sensitive to moisture; even trace amounts of water will quench the derivatization reagent, leading to poor signal and elevated LODs.

Step 5: Derivatization (Trifluoroacetylation) Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of ethyl acetate to the dried residue. Seal the vial and incubate at 60°C for 30 minutes. Causality: TFAA converts the hydroxyl groups of the sugar alcohol into trifluoroacetate esters, drastically increasing the molecule's volatility and thermal stability for GC analysis[5].

Step 6: Chiral GC-MS Analysis Inject 1 µL of the derivatized sample into a GC-MS equipped with a chiral capillary column (e.g., β -cyclodextrin phase, such as β -Dex 120). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the specific mass-to-charge (m/z) fragments for the unlabeled D-arabinitol derivative and the corresponding +5 m/z shifts for the D-Arabinitol-13C5 derivative.

Step 7: Statistical Evaluation

  • Linearity: Plot the peak area ratio (Unlabeled / 13C5) against the concentration ratio. A robust system using D-Arabinitol-13C5 should yield an R2>0.999 with residuals ≤15% .

  • LOD Determination: Identify the lowest concentration point where the signal-to-noise (S/N) ratio is ≥3:1 . With 13C5 correction, the LOD should reliably reach 0.02 µmol/L[5].

Workflow N1 1. Matrix Aliquot (Urine/Serum) N2 2. IS Spiking (D-Arabinitol-13C5) N1->N2 N3 3. Desiccation (N2 Stream) N2->N3 N4 4. Derivatization (TFAA, 60°C) N3->N4 N5 5. Chiral GC-MS (SIM Mode) N4->N5 N6 6. Data Processing (Linearity & LOD) N5->N6

Caption: Step-by-step analytical workflow for D-arabinitol quantification using GC-MS.

Conclusion

For the rigorous quantification of D-arabinitol in clinical and metabolomic studies, the selection of the internal standard is non-negotiable. While deuterium-labeled standards and structural analogues introduce chromatographic shifts and matrix-induced variability, D-Arabinitol-13C5 provides a self-validating framework. By ensuring perfect co-elution, it neutralizes matrix effects, thereby extending the linear dynamic range ( R2>0.999 ) and pushing the limit of detection down to the absolute instrumental threshold (~0.02 µmol/L).

References

  • Christensson, B., Sigmundsdottir, G., & Larsson, L. (1999). D-Arabinitol—a marker for invasive candidiasis. Medical Mycology.[Link]

  • Sigmundsdottir, G., Christensson, B., & Björklund, L. (2000). Urine d-Arabinitol/l-Arabinitol Ratio in Diagnosis of Invasive Candidiasis in Newborn Infants. Journal of Clinical Microbiology.[Link]

  • ResearchGate Contributors. (2025). D/L arabinitol Ratio as an Indicator of a Healthy Lifestyle. A preliminary Study. ResearchGate.[Link]

  • Eurisotop. Stable Isotope Standards For Mass Spectrometry. Eurisotop Catalog.[Link]

  • ASM Journals. (2012). Biochemical Characterization of the CDP-d-Arabinitol Biosynthetic Pathway in Streptococcus pneumoniae 17F. Journal of Bacteriology.[Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of D-Arabinitol-13C5 in Metabolic Research

As stable isotope tracing becomes increasingly foundational in metabolic research and drug development, laboratory professionals must navigate the intersection of chemical safety, biological handling, and environmental c...

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Author: BenchChem Technical Support Team. Date: April 2026

As stable isotope tracing becomes increasingly foundational in metabolic research and drug development, laboratory professionals must navigate the intersection of chemical safety, biological handling, and environmental compliance. D-Arabinitol-13C5 is a powerful, non-radioactive tracer used to map carbohydrate metabolism and quantify gluconeogenesis 1.

Because 13C is a stable isotope, it does not emit radiation. Therefore, its handling and disposal are dictated entirely by the chemical properties of the compound itself and the solvents or biological matrices it is mixed with . This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management of D-Arabinitol-13C5.

Physicochemical & Hazard Profile

D-Arabinitol is a naturally occurring fungal metabolite. In its pure form, it poses minimal health risks and is not classified as hazardous under the Globally Harmonized System (GHS) 3. However, the operational hazards scale dynamically based on the reagents used during your assay.

Table 1: Physicochemical Properties of D-Arabinitol-13C5

ParameterSpecificationOperational Implication
Molecular Formula 13C5H12O5Fully labeled 5-carbon sugar alcohol.
Molecular Weight ~157.1 g/mol 5 Da heavier than unlabeled D-Arabinitol (152.15 g/mol ).
Solubility PBS: ~10 mg/mL; DMSO: ~30 mg/mLHigh solubility allows for concentrated stock prep .
GHS Hazard Class Not classified as hazardousPure compound requires only standard lab PPE 3.
Radioactivity None (Stable Isotope)Exempt from NRC/radiological waste protocols .

Experimental Workflow & Safety Protocols

To ensure scientific integrity and operator safety, follow these mechanistic steps when handling the tracer:

Step 1: Reconstitution and Stock Preparation
  • Action: Weigh the solid powder using an analytical balance and dissolve it in a sterile solvent (e.g., DMSO for long-term storage, or PBS for immediate use) []().

  • Causality: While D-Arabinitol is not a respiratory hazard, minimizing dust generation is a standard Good Laboratory Practice (GLP) 4. If storing the stock solution, purge the vial with an inert gas (Nitrogen or Argon) before sealing . Displacing oxygen prevents oxidative degradation of the sugar alcohol during freeze-thaw cycles, preserving the tracer's structural integrity.

Step 2: Metabolic Tracing Assay
  • Action: Introduce the tracer to the biological model (cell culture or tissue).

  • Causality: The 13C label allows researchers to utilize selected-ion-monitoring GC-mass spectrometry (SIM-GC-MS) to determine the exact positional labeling of the carbon atoms, quantifying metabolic fluxes without the physiological disruption or hazardous waste generation of radioactive 14C tracers 1.

Step 3: Metabolite Extraction
  • Action: Quench metabolism and extract metabolites using cold organic solvents (e.g., 80% Methanol or Acetonitrile).

  • Causality: Rapid quenching with cold organics halts enzymatic activity instantly, preventing the artifactual interconversion of labeled metabolites. However, this step transforms a non-hazardous stable isotope into a highly flammable, RCRA-regulated hazardous waste stream [[5]]().

Waste Generation & Segregation Mapping

Proper disposal requires mapping the lifecycle of the chemical to its corresponding waste stream. Mixing non-hazardous isotope waste with hazardous solvents exponentially increases disposal costs and environmental risk.

G A D-Arabinitol-13C5 (Solid Powder) B Stock Solution Prep (DMSO or PBS) A->B W1 Solid Waste Stream (Non-Hazardous) A->W1 Empty Vials & PPE C Biological Assay (In Vitro / In Vivo) B->C D Metabolite Extraction (MeOH / Acetonitrile) C->D W2 Biohazardous Waste (Autoclave / Bleach) C->W2 Cell Media & Tissue E SIM-GC-MS / LC-MS Analysis D->E W3 Hazardous Solvent Waste (RCRA Regulated) D->W3 Organic Extracts E->W3 Mobile Phase Effluent

Fig 1: D-Arabinitol-13C5 workflow mapping experimental stages to specific disposal streams.

Comprehensive Disposal Procedures

Table 2: Waste Segregation & Disposal Matrix

Waste StreamContaminants / MatrixDisposal ProtocolRegulatory Framework
Stream A: Solid Unused powder, empty vials, glovesStandard lab trash / Chemical incinerationNon-hazardous solid waste
Stream B: Aqueous PBS buffers, salineDrain disposal (if permitted) or aqueous jugLocal municipal water regulations
Stream C: Biohazard Cell culture media, plasma, tissueAutoclave (121°C, 30 min) or 10% BleachInstitutional Biosafety Guidelines
Stream D: Organic Methanol, Acetonitrile, DMSOSegregated flammable/toxic waste containersEPA RCRA (40 CFR Part 262)
Protocol A: Pure Solid Waste & Contaminated PPE

Because pure D-Arabinitol is a non-hazardous sugar alcohol 3, empty stock vials, weighing boats, and uncontaminated gloves can be disposed of in standard laboratory solid waste streams or chemical incineration bins. Stable isotopes do not require lead shielding or half-life decay storage [[]]().

Protocol B: Biological & Aqueous Waste

Any biological media containing the tracer must be deactivated. The hazard stems entirely from the biological matrix, not the 13C tracer. Treat liquid waste with 10% sodium hypochlorite (bleach) for 30 minutes, or autoclave solid biological waste at 121°C for 30 minutes before routing to institutional biohazardous waste streams.

Protocol C: Hazardous Solvent Waste (RCRA Regulated)

Once the tracer is extracted using organic solvents (e.g., Methanol, Acetonitrile) or dissolved in DMSO, the waste stream becomes flammable and potentially toxic. Under OSHA and EPA guidelines, this mixture is governed strictly by the Resource Conservation and Recovery Act (RCRA) 5.

  • Collect the effluent in compatible, vented satellite accumulation containers.

  • Ensure containers are explicitly labeled with the exact solvent composition (e.g., "Hazardous Waste: 80% Methanol, 20% Water, Trace Carbohydrates"). Proper labeling is a legal requirement to claim RCRA exemptions under the Hazard Communication Standard (HCS) and prevents dangerous chemical cross-reactions during bulk waste consolidation 5.

References

  • BOC Sciences. "How to Dispose the Waste from Isotope Labeling." BOC Sciences Industry News. Available at: [[]]()

  • National Institutes of Health (NIH). "Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level." NIH Publications. Available at: [[1]]()

  • Occupational Safety and Health Administration (OSHA). "Labeling and RCRA requirements and the HCS standard." OSHA Standard Interpretations. Available at: 5

  • Cayman Chemical. "Safety Data Sheet: D-Arabinitol." Cayman Chemical Product Safety. Available at: 3

  • Fisher Scientific. "SAFETY DATA SHEET: D-Arabitol." Fisher Scientific Documentation. Available at: 4

  • Cayman Chemical. "PRODUCT INFORMATION: D-Arabinitol." Cayman Chemical Technical Data. Available at:

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